SIRT5 inhibitor 4
Description
The exact mass of the compound 4-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)-2-hydroxybenzoic acid is 369.07832714 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-10(22)19-12-4-2-11(3-5-12)15-9-26-18(21-15)20-13-6-7-14(17(24)25)16(23)8-13/h2-9,23H,1H3,(H,19,22)(H,20,21)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJYAVQSHCRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of the SIRT5 Inhibitor MC3482
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). SIRT5 is a crucial NAD+-dependent deacylase, primarily located in the mitochondria, that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins. Its role in regulating key metabolic pathways, including the urea cycle, glycolysis, and fatty acid oxidation, has made it an attractive target for therapeutic intervention in various diseases, including cancer and metabolic disorders.
Discovery of MC3482
MC3482 was first reported by Polletta et al. in 2015 as a novel, specific inhibitor of SIRT5. The design of this inhibitor was based on the structure of ε-N-glutaryllysine, a known substrate of SIRT5. The rationale was to create a molecule that could mimic the natural substrate and bind to the active site of the enzyme, thereby competitively inhibiting its deacylase activity. This substrate-mimicking strategy led to the development of MC3482, which has since been used as a chemical tool to probe the biological functions of SIRT5.
Quantitative Data
The inhibitory activity and selectivity of MC3482 have been characterized in cell-based assays. The following table summarizes the available quantitative data for MC3482.
| Target | Assay Type | Cell Line | Concentration | % Inhibition | Reference |
| SIRT5 | Desuccinylase Activity | MDA-MB-231 & C2C12 | 50 µM | ~42% | [1][2] |
| SIRT1 | Deacetylase Activity | MDA-MB-231 & C2C12 | 50 µM | Not significant | [1][2] |
| SIRT3 | Deacetylase Activity | MDA-MB-231 & C2C12 | 50 µM | ~8% | [1][2] |
Synthesis of MC3482
While the seminal publication by Polletta et al. describes the discovery and use of MC3482, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. Commercial vendors supply MC3482, indicating that a proprietary synthesis method exists. The general synthetic strategy for such a molecule, based on its ε-N-glutaryllysine scaffold, would likely involve standard peptide coupling techniques.
A plausible, though not explicitly documented, synthetic approach would likely involve the following key steps:
-
Protection of Amino Acids: The starting materials, lysine and glutamic acid, would have their reactive functional groups (amino and carboxyl groups) protected to prevent unwanted side reactions during coupling.
-
Peptide Bond Formation: The protected amino acids would be coupled using a suitable coupling reagent (e.g., DCC, HBTU) to form the dipeptide backbone.
-
Functionalization: The ε-amino group of the lysine residue would be acylated with a glutaryl group.
-
Deprotection: The protecting groups would be removed to yield the final product, MC3482.
-
Purification: The crude product would be purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final compound with high purity.
Experimental Protocols
The characterization of MC3482 involved several key experiments to determine its inhibitory activity and effects on cellular processes. Below are detailed methodologies for these experiments.
In Vitro SIRT5 Enzymatic Assay (Fluorogenic)
This assay is commonly used to screen for SIRT5 inhibitors and determine their potency.
Principle: A fluorogenic substrate containing a succinylated lysine is incubated with recombinant SIRT5. Upon desuccinylation by SIRT5, a developer solution is added that reacts with the deacylated lysine to produce a fluorescent signal. The intensity of the fluorescence is proportional to the enzymatic activity of SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., from BPS Bioscience)
-
NAD+
-
SIRT5 assay buffer
-
Developer solution
-
Test compound (MC3482) and vehicle control (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a solution of the test compound (MC3482) at various concentrations.
-
In a 96-well plate, add SIRT5 assay buffer, recombinant SIRT5 enzyme, and the test compound or vehicle control.
-
Add NAD+ to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the fluorogenic SIRT5 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of SIRT5 activity for each concentration of the test compound and determine the IC50 value.
Cell-Based Protein Succinylation Assay (Western Blot)
This assay is used to assess the effect of a SIRT5 inhibitor on the overall level of protein succinylation within cells.
Principle: Cells are treated with the SIRT5 inhibitor, and then total protein is extracted. The level of succinylated proteins is detected by Western blotting using an antibody specific for succinyl-lysine.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (MC3482) and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against succinyl-lysine
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of MC3482 or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against succinyl-lysine overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
SIRT5 Signaling Pathway and the Effect of MC3482
dot
Caption: SIRT5-mediated regulation of glutaminase and its inhibition by MC3482.
Experimental Workflow for MC3482 Characterization
dot
Caption: Workflow for the discovery and characterization of MC3482.
Logical Relationship of SIRT5 Inhibition
dot
Caption: The logical cascade of SIRT5 inhibition by MC3482.
References
The Biological Role of SIRT5 Inhibition: A Technical Guide to Compound MC3482
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a critical regulator of mitochondrial metabolism and cellular homeostasis.[1][2] Primarily localized in the mitochondria, SIRT5 catalyzes the removal of negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl modifications, with weaker deacetylase activity.[3][4][5] Its broad substrate specificity allows it to modulate a diverse array of metabolic pathways, such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and nitrogen metabolism.[1][2] Dysregulation of SIRT5 has been implicated in various pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, making it an attractive therapeutic target.[1][6] This guide provides an in-depth technical overview of the biological role of SIRT5 inhibition, focusing on the well-characterized inhibitor, MC3482.
SIRT5: A Key Metabolic Regulator
SIRT5's primary function is to remove post-translational modifications (PTMs) from key metabolic enzymes, thereby altering their activity. As a desuccinylase, demalonylase, and deglutarylase, SIRT5 influences major metabolic hubs. For instance, it regulates the urea cycle by desuccinylating and activating carbamoyl phosphate synthetase 1 (CPS1).[7] In the context of cancer, SIRT5 has a dual role, acting as both a tumor promoter and suppressor depending on the cellular context.[3][4] It can promote cancer cell proliferation by maintaining glutamine catabolism and reducing oxidative stress.[1] Conversely, in certain cancers, it can act as a tumor suppressor.[4]
Compound MC3482: A Selective SIRT5 Inhibitor
MC3482 is a novel, selective inhibitor of SIRT5. Its mechanism of action involves the inhibition of SIRT5's desuccinylase activity.[3] This inhibition leads to the accumulation of succinylated proteins, altering downstream cellular processes.
Quantitative Data on MC3482
| Parameter | Value | Reference |
| Target | Sirtuin 5 (SIRT5) | [3] |
| Effect | Inhibition of desuccinylase activity | [3] |
| Cellular Effect | Increased GLS2 succinylation, elevated cellular glutamate and ammonia levels | [3] |
| Observed in | MDA-MB-231 breast cancer cells, C2C12 mouse myoblast cells | [3] |
Signaling Pathways Modulated by SIRT5 Inhibition
Inhibition of SIRT5 by compounds like MC3482 can significantly impact cellular signaling, particularly in pathways related to metabolism and cancer progression. One key pathway affected is glutaminolysis.
Glutaminolysis and Ammonia Metabolism Pathway
SIRT5 regulates nitrogen metabolism by interacting with glutaminase 2 (GLS2).[3] SIRT5 desuccinylates and is proposed to inhibit GLS2, thereby reducing the conversion of glutamine to glutamate and ammonia.[3] Inhibition of SIRT5 by MC3482 leads to increased succinylation of GLS2, resulting in elevated cellular levels of glutamate and ammonia.[3] This alteration in glutamine metabolism can impact cancer cell proliferation and survival.
Caption: SIRT5-mediated regulation of glutaminolysis and the effect of MC3482.
Experimental Protocols
SIRT5 Inhibition Assay
Objective: To determine the inhibitory effect of a compound on SIRT5's deacylase activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Developer solution (e.g., trypsin in buffer)
-
Test compound (e.g., MC3482)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In the wells of the microplate, add the assay buffer, recombinant SIRT5 enzyme, and the test compound.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NAD+ and the fluorogenic substrate.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of an inhibitor to SIRT5 in a cellular context.
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Test compound (e.g., MC3482)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT5 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse through freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler.
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT5 at each temperature using SDS-PAGE and Western blotting with an anti-SIRT5 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 sirtuin 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Sirtuin 5 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Target Validation of a Selective SIRT5 Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized within the mitochondria.[1][2] Unlike other sirtuins that are predominantly deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities.[3][4] It plays a critical role in regulating cellular metabolism, including pathways such as the urea cycle, fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle.[1][3][5]
The role of SIRT5 in cancer is complex and context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions.[6][7] As a tumor promoter, SIRT5 can enhance cancer cell proliferation and metabolic reprogramming by targeting key enzymes. For instance, SIRT5 desuccinylates and stabilizes glutaminase (GLS), promoting glutamine metabolism, a pathway critical for many cancer cells.[1][8] It also desuccinylates and activates serine hydroxymethyltransferase 2 (SHMT2), driving serine catabolism to support rapid tumor cell growth.[5] Conversely, in some contexts like hepatocellular carcinoma, SIRT5 can act as a tumor suppressor.[2] This dual functionality underscores the importance of rigorous target validation when developing SIRT5 inhibitors for cancer therapy.
This technical guide outlines a comprehensive framework for the target validation of a novel, potent, and selective SIRT5 inhibitor, hereafter referred to as "SIRT5-i4," in cancer cells. The guide provides detailed experimental protocols, data presentation formats, and visualizations of key pathways and workflows to support researchers in the drug development process.
Section 1: Biochemical Validation of SIRT5-i4
The first step in target validation is to confirm that the inhibitor directly interacts with and inhibits the enzymatic activity of SIRT5 with high potency and selectivity.
Enzymatic Activity and Selectivity Profiling
The inhibitory activity of SIRT5-i4 is quantified by determining its half-maximal inhibitory concentration (IC50) against SIRT5. To ensure the inhibitor is selective, its IC50 is also determined against other relevant sirtuin isoforms (SIRT1, SIRT2, SIRT3).
Data Presentation: Inhibitor Potency and Selectivity
| Enzyme | IC50 (µM) of SIRT5-i4 | Fold Selectivity (vs. SIRT5) |
| SIRT5 | 0.05 | 1 |
| SIRT1 | >50 | >1000x |
| SIRT2 | 15.2 | >300x |
| SIRT3 | 8.9 | >170x |
Table 1: Representative inhibitory potency (IC50) and selectivity profile of a hypothetical SIRT5 inhibitor (SIRT5-i4) against various human sirtuin isoforms.
Experimental Protocol: HPLC-Based SIRT5 Desuccinylase Assay
This method provides a reliable way to measure the enzymatic kinetics of SIRT5 by quantifying the conversion of a succinylated peptide substrate to its desuccinylated product.[9][10]
Materials:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD⁺.[9]
-
Quench Buffer: 10% Trifluoroacetic Acid (TFA) in water.[9]
-
Purified Human SIRT5 Enzyme: Stored in 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol.[9]
-
Succinyl-Peptide Substrate: A peptide mimicking a known SIRT5 substrate (e.g., succinylated H3K9 peptide with C-terminal tryptophans for UV detection) dissolved in water.[9]
-
SIRT5-i4: Dissolved in DMSO to create a stock solution.
-
HPLC System: With a C18 column and UV detector (280 nm).
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add the reaction buffer, succinyl-peptide substrate (at a concentration near its Km value), and varying concentrations of SIRT5-i4 (or DMSO for the vehicle control).
-
Enzyme Addition: Initiate the reaction by adding the purified SIRT5 enzyme to each tube. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.
-
Quenching: Stop the reaction by adding an equal volume of Quench Buffer.[9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated enzyme.[9]
-
HPLC Analysis: Transfer the supernatant to HPLC vials. Inject the samples into the HPLC system. The substrate and product peptides are separated on the C18 column using a gradient of water/acetonitrile with 0.1% TFA and detected by UV absorbance at 280 nm.
-
Data Analysis: Calculate the percentage of substrate converted to product. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 2: Cellular Target Engagement
After biochemical confirmation, it is crucial to verify that SIRT5-i4 engages with its target, SIRT5, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[12]
CETSA Data Presentation
The assay can be performed in two main formats: generating a melt curve at a fixed inhibitor concentration or an isothermal dose-response (ITDR) curve at a fixed temperature.[11] The results demonstrate a shift in the thermal stability of SIRT5 in the presence of the inhibitor.
Data Presentation: Cellular Thermal Shift Assay (CETSA) Results
| Treatment | Temperature (°C) | Remaining Soluble SIRT5 (% of 37°C control) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 48 | 50% (Tagg) | - |
| SIRT5-i4 (10 µM) | 54 | 50% (Tagg) | +6°C |
Table 2: Representative CETSA data showing that treatment with SIRT5-i4 increases the aggregation temperature (Tagg) of SIRT5 in cancer cells, indicating direct target engagement.
Visualization: CETSA Experimental Workflow
Experimental Protocol: Western Blot-Based CETSA
This protocol details the steps to assess the thermal stabilization of endogenous SIRT5 in cancer cells following treatment with SIRT5-i4.[11][13]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).
-
Cell culture medium and reagents.
-
SIRT5-i4 and DMSO (vehicle).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler or heating blocks.
-
Ultracentrifuge.
-
Reagents for SDS-PAGE and Western blotting.
-
Primary antibody specific for SIRT5.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either SIRT5-i4 at the desired concentration (e.g., 10 µM) or DMSO for 1-3 hours in a CO₂ incubator.[13]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Pellet the heat-aggregated proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.
-
Western Blotting: Load equal amounts of total protein from the soluble fractions onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody against SIRT5, followed by an HRP-conjugated secondary antibody.
-
Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated (or 37°C) sample. Plot the percentage of soluble SIRT5 against temperature to generate melt curves and determine the shift in aggregation temperature (ΔTagg).
Section 3: Phenotypic Validation in Cancer Cells
The ultimate goal of an inhibitor is to elicit a desired biological response. Phenotypic assays are essential to validate that SIRT5 inhibition by SIRT5-i4 leads to anti-cancer effects, consistent with the known functions of SIRT5.
Key Phenotypic Effects of SIRT5 Inhibition
Based on SIRT5's role in metabolism and redox balance, its inhibition is hypothesized to induce several anti-cancer phenotypes.[14][15]
-
Reduced Proliferation: By disrupting metabolic pathways necessary for rapid cell division.[5]
-
Increased Oxidative Stress: SIRT5 regulates enzymes that mitigate reactive oxygen species (ROS), such as SOD1 and IDH2. Inhibition can lead to an accumulation of ROS.[2][14][16]
-
Induction of Apoptosis: Elevated ROS and metabolic stress can trigger programmed cell death.
-
Metabolic Reprogramming: Inhibition should alter key metabolic fluxes, such as glutaminolysis and serine metabolism.
Data Presentation: Summary of Phenotypic Effects of SIRT5-i4
| Assay | Cell Line | Endpoint Measured | Result with SIRT5-i4 (1 µM) |
| Proliferation | MDA-MB-231 | Cell Viability (72h) | 55% decrease |
| Apoptosis | HCT116 | Annexin V Positive Cells (48h) | 4.5-fold increase |
| Oxidative Stress | A549 | Intracellular ROS (24h) | 2.8-fold increase |
| Metabolism | MDA-MB-231 | Glutaminase (GLS) Activity | 60% decrease |
Table 3: Representative data summarizing the anti-cancer phenotypic effects of SIRT5-i4 across various cancer cell lines.
Experimental Protocol: ROS Detection Assay
This protocol uses a fluorescent probe (e.g., DCFDA) to measure changes in intracellular ROS levels following SIRT5 inhibition.
Materials:
-
Cancer cells seeded in a 96-well black, clear-bottom plate.
-
SIRT5-i4 and DMSO.
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe.
-
H₂O₂ (positive control).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of SIRT5-i4, DMSO (vehicle control), or a positive control (e.g., H₂O₂) for the desired time (e.g., 24 hours).
-
Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add media containing 10 µM H2DCFDA and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in intracellular ROS.
Section 4: Validating the Mechanism of Action
To confirm that the observed phenotypic effects are a direct consequence of SIRT5 inhibition, it is necessary to measure the inhibitor's impact on a known SIRT5-regulated signaling pathway. This involves assessing the post-translational modification (PTM) status of a key SIRT5 substrate.
Visualization: SIRT5-GLS Signaling Pathway
SIRT5 promotes cancer cell proliferation by desuccinylating and stabilizing the enzyme glutaminase (GLS), a key regulator of glutamine metabolism.[8] Inhibition of SIRT5 should lead to the hyper-succinylation and subsequent degradation of GLS.
Experimental Protocol: Substrate Succinylation Analysis
This protocol uses immunoprecipitation (IP) followed by Western blotting to detect changes in the succinylation level of a specific SIRT5 target, such as GLS, after inhibitor treatment.
Materials:
-
Cancer cells treated with SIRT5-i4 or DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.
-
Antibody for immunoprecipitation (e.g., anti-GLS antibody).
-
Protein A/G magnetic beads.
-
Antibody for Western blotting (e.g., pan-anti-succinyl-lysine antibody).
-
Secondary antibodies and detection reagents.
Procedure:
-
Cell Lysis: Treat cells with SIRT5-i4 or DMSO for 24 hours. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-GLS antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binders.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a pan-anti-succinyl-lysine antibody to detect the succinylation status of the immunoprecipitated GLS.
-
As a loading control, the same membrane can be stripped and re-probed with an anti-GLS antibody.
-
-
Analysis: Compare the intensity of the succinyl-lysine signal between the SIRT5-i4-treated and vehicle-treated samples. An increase in the signal in the treated sample confirms that the inhibitor blocks SIRT5's desuccinylase activity on its target in cells.
Conclusion
The comprehensive target validation of a SIRT5 inhibitor is a multi-step process that bridges biochemistry, cell biology, and mechanistic investigation. By systematically confirming direct enzymatic inhibition, cellular target engagement, induction of desired anti-cancer phenotypes, and on-target mechanism of action, researchers can build a robust data package. This rigorous approach is essential for establishing the therapeutic potential of targeting SIRT5 in specific cancer contexts and provides the necessary foundation for advancing a compound like SIRT5-i4 into further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Role of SIRT5 in cancer. Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Roles for the Sirtuin SIRT5 in Cancer Cells and the Tumor Microenvironment | Cornell University College of Veterinary Medicine [vet.cornell.edu]
An In-depth Technical Guide on the Effects of SIRT5 Inhibition on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "SIRT5 inhibitor 4" does not correspond to a standardized, uniquely identified compound in the peer-reviewed scientific literature. This guide synthesizes the established effects of SIRT5 inhibition on mitochondrial function using data derived from studies employing various methodologies, including genetic knockdown (siRNA/shRNA) and specific, named small-molecule inhibitors.
Executive Summary
Sirtuin 5 (SIRT5) is a critical NAD+-dependent deacylase located within the mitochondrial matrix. Its primary role involves the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. This activity is essential for the proper functioning of numerous metabolic pathways housed within the mitochondria. Inhibition of SIRT5 leads to the hyperacylation, particularly hypersuccinylation, of key mitochondrial enzymes, resulting in significant mitochondrial dysfunction. This guide details the core effects of SIRT5 inhibition, which include impaired fatty acid oxidation, decreased respiratory capacity and ATP synthesis, elevated oxidative stress, and disrupted mitochondrial dynamics. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the underlying molecular pathways.
Core Mechanism: Regulation of Protein Succinylation
SIRT5's primary mitochondrial function is to regulate the post-translational modification landscape. By removing negatively charged succinyl groups from lysine residues, SIRT5 modulates the activity of its substrate proteins.[1][2] Inhibition of SIRT5 disrupts this process, leading to the accumulation of succinylated proteins and subsequent alterations in their function.[3][4]
A primary and well-documented target of SIRT5 is the Mitochondrial Trifunctional Protein Subunit Alpha (HADHA) , a crucial enzyme in the fatty acid β-oxidation (FAO) pathway.[5][6] SIRT5 desuccinylates HADHA at lysine 644 (K644), an action required to maintain its full enzymatic activity.[7] Consequently, the inhibition of SIRT5 results in the hypersuccinylation and reduced activity of HADHA, creating a bottleneck in FAO.[6][7][8]
Signaling Pathway Diagram
Caption: SIRT5 inhibition leads to HADHA hyper-succinylation, impairing FAO.
Quantitative Data on Mitochondrial Effects
The inhibition of SIRT5 has quantifiable consequences on multiple aspects of mitochondrial function. The data below are synthesized from studies primarily using SIRT5 knockdown in human acute myeloid leukemia (AML) cell lines (MOLM-13, THP-1) and SIRT5 knockout mouse models.
Table 1: Effect of SIRT5 Inhibition on Mitochondrial Respiration & ATP Production
| Parameter | Model System | Condition | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | MOLM-13 & THP-1 cells | SIRT5 Knockdown | Significant decrease in basal and maximal respiration | [7] |
| ATP Production | Mouse Hearts | SIRT5 Knockout (fasted) | ~22% decrease in total ATP | [9] |
| ATP Production | HEK293T cells | SIRT5 Knockout | Significant suppression of ATP production | [9][10][11] |
| ATP Synthase Activity | Mouse Hearts | SIRT5 Knockout (fasted) | ~19% decrease in activity | [9] |
Table 2: Effect of SIRT5 Inhibition on Oxidative Stress
| Parameter | Model System | Condition | Observed Effect | Reference |
| Mitochondrial Superoxide | MOLM-13 & THP-1 cells | SIRT5 Knockdown | Significant increase in MitoSOX fluorescence | [7] |
| Intracellular Glutathione (GSH) | MOLM-13 & THP-1 cells | SIRT5 Knockdown | Significant depletion of GSH levels | [7] |
| Reactive Oxygen Species (ROS) | Breast Cancer Cells | SIRT5 Knockout | Higher levels of total ROS | [12] |
| NADPH Levels | Breast Cancer Cells | SIRT5 Knockout | Lower levels of NADPH | [12] |
Table 3: Effect of SIRT5 Inhibition on Mitochondrial Dynamics
| Parameter | Model System | Condition | Observed Effect | Reference |
| Mitochondrial Fusion Proteins | Human Proximal Tubules | SIRT5 Knockdown | Reduced protein levels of MFN1, MFN2, and OPA1 | [13] |
| Mitochondrial Fission Proteins | Human Proximal Tubules | SIRT5 Knockdown | Increased protein levels of DRP1 | [13] |
| Mitochondrial Morphology | MOLM-13 cells | SIRT5 Knockdown | Increased mitochondrial swelling and vacuolization | [6][7] |
Detailed Experimental Protocols
Protocol: Measurement of Oxygen Consumption Rate (OCR)
This protocol is based on the Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial respiration.[6][14]
-
Cell Seeding: Seed 20,000–80,000 cells per well in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the SIRT5 inhibitor at the desired concentration and for the specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the cells at 37°C in a non-CO2 incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the hydrated sensor cartridge with compounds that modulate respiration:
-
Port A: Oligomycin (ATP synthase inhibitor, e.g., 1.0 µM)
-
Port B: FCCP (uncoupling agent, e.g., 1.0 µM)
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors, e.g., 0.5 µM)
-
-
Seahorse Analysis: Calibrate the cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Normalization: After the run, normalize OCR data to cell number or protein concentration in each well.
Experimental Workflow Diagram
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol: Measurement of Mitochondrial Superoxide
This protocol uses the MitoSOX™ Red indicator, a fluorescent dye that selectively detects superoxide in the mitochondria of live cells.[7]
-
Cell Preparation: Culture and treat cells with the SIRT5 inhibitor as required.
-
Staining: Resuspend cells in warm HBSS or other appropriate buffer containing 5 µM MitoSOX™ Red reagent.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash three times with warm buffer to remove excess probe.
-
Analysis: Resuspend the final cell pellet in buffer and analyze immediately using a flow cytometer with excitation/emission settings of ~510/580 nm.
Protocol: Quantification of Cellular ATP
This protocol is based on a luciferin/luciferase bioluminescence assay.[9][15]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate ATP-releasing buffer.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis.
-
Assay Reaction: In a 96-well opaque plate, add the cell lysate to the ATP assay solution containing luciferase and D-luciferin.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Quantification: Determine ATP concentration by comparing the sample's relative light units (RLU) to a standard curve generated with known ATP concentrations. Normalize results to protein content.
Logical Relationship of SIRT5 Inhibition Effects
The multifaceted impact of SIRT5 inhibition on mitochondria follows a logical cascade, originating from the primary enzymatic block and culminating in profound cellular stress.
Caption: Cascade of events following SIRT5 inhibition in mitochondria.
Conclusion and Future Directions
Inhibition of SIRT5 profoundly disrupts mitochondrial homeostasis. The primary mechanism involves the hyper-succinylation of key metabolic enzymes, which impairs cellular respiration, diminishes energy production, elevates oxidative stress, and fragments the mitochondrial network. These effects establish SIRT5 as a significant regulator of mitochondrial function and a potential therapeutic target, particularly in diseases characterized by metabolic reprogramming such as cancer.[6][7] The development of highly potent and specific small-molecule inhibitors for SIRT5 will be crucial for translating these findings into clinical applications and further dissecting its complex role in cellular physiology and pathology.
References
- 1. Using mitochondrial sirtuins as drug targets: disease implications and available compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buckinstitute.org [buckinstitute.org]
- 4. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]
- 5. ashpublications.org [ashpublications.org]
- 6. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Mitochondrial Dysfunctions After Sirtuin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Novel Substrates of SIRT5 Using a Chemical Inhibitor Approach: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying novel substrates of Sirtuin 5 (SIRT5) using a chemical inhibitor-based approach. SIRT5 is a crucial mitochondrial NAD+-dependent deacylase that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues.[1] Its central role in regulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle, makes it an attractive therapeutic target.[2] The use of a potent and selective inhibitor, herein referred to as "Inhibitor 4," provides a powerful tool for elucidating the downstream targets and cellular functions of SIRT5.
Introduction to SIRT5 and Substrate Identification
SIRT5 is a member of the sirtuin family of proteins, which are known for their roles in cellular metabolism, stress responses, and aging. Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows a strong preference for removing bulkier, negatively charged acyl groups.[1] This unique substrate specificity positions SIRT5 as a critical regulator of mitochondrial function and metabolic homeostasis.
Identifying the full complement of SIRT5 substrates is essential for understanding its biological roles and for the development of targeted therapeutics. While genetic approaches such as SIRT5 knockout (KO) models have been instrumental in identifying numerous substrates,[3] chemical inhibitors offer a complementary strategy with distinct advantages. Inhibitors allow for acute and reversible modulation of enzyme activity, providing temporal control that is not possible with genetic models. This enables the study of immediate downstream effects of SIRT5 inhibition and can help to distinguish direct from indirect targets.
This guide will focus on a quantitative proteomics workflow to identify proteins that exhibit increased acylation upon treatment with a SIRT5 inhibitor. The underlying principle is that inhibition of SIRT5 will lead to the accumulation of its cognate acyl modifications (succinylation, malonylation, glutarylation) on its direct substrates. By comparing the acylation landscape of inhibitor-treated cells with that of control cells, we can identify these putative substrates.
Data Presentation: Quantitative Proteomic Analysis of SIRT5 Substrates
The following tables summarize quantitative proteomics data demonstrating the change in lysine acylation on known SIRT5 substrates.
Table 1: Changes in Lysine Succinylation of Mitochondrial Proteins in the Absence of SIRT5
| Protein | UniProt ID | Succinylated Lysine Residue(s) | Fold Change (SIRT5 KO / Wild-Type) | Function |
| Carbamoyl phosphate synthetase 1 (CPS1) | P13537 | K527, K1291 | > 10 | Urea Cycle |
| Pyruvate dehydrogenase E1 component subunit alpha (PDHA1) | P08559 | K321 | > 8 | TCA Cycle |
| Isocitrate dehydrogenase [NADP] (IDH2) | P40201 | K413 | > 7 | TCA Cycle, Redox Balance |
| Succinate dehydrogenase [ubiquinone] flavoprotein subunit A (SDHA) | P31040 | K179, K280 | > 5 | TCA Cycle, Electron Transport Chain |
| Enoyl-CoA hydratase, mitochondrial (ECHS1) | P30084 | K165, K271 | > 6 | Fatty Acid Beta-Oxidation |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | P54868 | K83, K310 | > 9 | Ketogenesis |
| Superoxide dismutase [Cu-Zn] (SOD1) | P00441 | K70 | > 4 | Oxidative Stress Response |
Table 2: Changes in Lysine Malonylation of Metabolic Enzymes in the Absence of SIRT5
| Protein | UniProt ID | Malonylated Lysine Residue(s) | Fold Change (SIRT5 KO / Wild-Type) | Function |
| Malate dehydrogenase, mitochondrial (MDH2) | P40926 | K185, K307 | > 5 | TCA Cycle |
| Glutamate dehydrogenase 1, mitochondrial (GLUD1) | P00367 | K496, K503 | > 6 | Amino Acid Metabolism |
| Acyl-CoA dehydrogenase family member 9 (ACAD9) | Q8N4Z0 | K230, K354 | > 4 | Fatty Acid Beta-Oxidation |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | P46406 | K191, K212 | > 3 | Glycolysis |
Experimental Protocols
The identification of novel SIRT5 substrates using an inhibitor-based approach relies on a combination of cell culture, quantitative proteomics, and bioinformatics analysis. The two primary quantitative proteomic workflows are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).
Experimental Workflow Overview
The general workflow for identifying SIRT5 substrates is as follows:
Caption: Experimental workflow for identifying novel SIRT5 substrates.
Detailed Protocol 1: SILAC-based Quantitative Proteomics
SILAC is a powerful method for accurate relative quantification of proteins between two cell populations.[4][5]
1. Cell Culture and SILAC Labeling:
-
Culture cells (e.g., HEK293T) for at least five passages in SILAC-specific DMEM lacking L-lysine and L-arginine.
-
Supplement the "light" medium with normal L-lysine and L-arginine.
-
Supplement the "heavy" medium with stable isotope-labeled L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4).
-
Confirm >98% incorporation of heavy amino acids by mass spectrometry.
2. Inhibitor Treatment:
-
Treat the "heavy" labeled cells with "Inhibitor 4" at a pre-determined effective concentration and duration.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO) for the same duration.
3. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (including nicotinamide to inhibit sirtuins).
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein lysate with trypsin overnight at 37°C.
5. Enrichment of Acylated Peptides:
-
Use commercially available antibodies specific for succinyl-lysine, malonyl-lysine, or glutaryl-lysine to immunoprecipitate the acylated peptides from the total peptide mixture.
-
Wash the antibody-bead complexes extensively to remove non-specifically bound peptides.
-
Elute the enriched acylated peptides.
6. LC-MS/MS Analysis:
-
Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify the "heavy" and "light" peptide pairs.
-
Calculate the heavy/light ratios for each identified acylated peptide.
-
Proteins with a significantly increased heavy/light ratio are considered potential substrates of SIRT5.
Detailed Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Interaction Partners
This method is used to identify proteins that interact with SIRT5, which may include its substrates.
1. Cell Line Generation:
-
Generate a stable cell line expressing an epitope-tagged SIRT5 (e.g., FLAG-SIRT5 or HA-SIRT5).
2. Cell Culture and Treatment:
-
Culture the stable cell line and a control cell line (expressing the empty vector) under standard conditions.
-
Treat one set of SIRT5-expressing cells with "Inhibitor 4" and another with a vehicle control.
3. Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using an antibody against the epitope tag (e.g., anti-FLAG antibody conjugated to magnetic beads).[6]
-
Wash the beads extensively to remove non-specific binding proteins.
4. Elution and Protein Digestion:
-
Elute the protein complexes from the beads.
-
Digest the eluted proteins with trypsin.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly enriched in the SIRT5 immunoprecipitates compared to the control.
-
Compare the interactomes from the inhibitor-treated and vehicle-treated cells to identify interactions that are modulated by SIRT5 activity.
Signaling Pathways and Logical Relationships
SIRT5 is a key regulator of several interconnected metabolic pathways. The following diagrams illustrate its role in these processes.
SIRT5 Regulation of the Urea Cycle and Fatty Acid Oxidation
Caption: SIRT5 regulation of the Urea Cycle and Fatty Acid Oxidation.
SIRT5 in the Tricarboxylic Acid (TCA) Cycle
Caption: SIRT5's role in the Tricarboxylic Acid (TCA) Cycle.
Conclusion
The use of potent and selective inhibitors in combination with advanced proteomic techniques provides a robust framework for the discovery of novel SIRT5 substrates. This technical guide outlines the key experimental strategies and provides a foundation for researchers to design and execute studies aimed at elucidating the complex roles of SIRT5 in cellular physiology and disease. The identification of new SIRT5 targets will not only enhance our fundamental understanding of metabolic regulation but also pave the way for the development of novel therapeutic interventions for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SIRT5 Inhibitor 4 (Compound 11) In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays for SIRT5 inhibitor 4, also known as compound 11, a selective inhibitor of Sirtuin 5 (SIRT5). This document includes detailed experimental protocols, data presentation tables for comparative analysis, and visualizations of the SIRT5 signaling pathway and experimental workflow.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Key metabolic pathways influenced by SIRT5 include the urea cycle, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. Given its significant role in cellular homeostasis, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.
This compound (compound 11) is a selective inhibitor of SIRT5, identified as a 2-hydroxybenzoic acid derivative.[1] It has a reported half-maximal inhibitory concentration (IC50) of 26.4 ± 0.8 μM for SIRT5 and exhibits selectivity over other sirtuin isoforms like SIRT1, SIRT2, and SIRT3.[1]
SIRT5 Signaling Pathway
SIRT5 is a key regulator of mitochondrial function. It deacylates and thereby modulates the activity of numerous enzymes involved in metabolic processes. The diagram below illustrates the central role of SIRT5 in cellular metabolism.
Quantitative Data for SIRT5 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known SIRT5 inhibitors. This data is essential for contextualizing experimental results and understanding the relative efficacy of different compounds.
| Inhibitor Name | Other Names | Type of Inhibition | IC50 (µM) | Selectivity Notes |
| This compound | Compound 11 | Selective | 26.4 ± 0.8 | Selective over SIRT1, SIRT2, SIRT3 [1] |
| Suramin | Pan-Sirtuin | 28.4 ± 2.5 | Non-selective | |
| Nicotinamide | Pan-Sirtuin | ~150 | Non-selective | |
| Oleanolic acid | Natural Product | 70 | ||
| Echinocystic acid | Natural Product | 40 | ||
| GW5074 | >10 | Also inhibits SIRT2 | ||
| MC3482 | ~50 (42% inhibition at 50 µM) | Selective over SIRT1 and SIRT3 |
Experimental Workflow for SIRT5 Inhibitor Screening
The process of screening for novel SIRT5 inhibitors or characterizing known inhibitors like compound 11 typically follows a standardized workflow. This ensures reproducibility and allows for the systematic evaluation of compound efficacy and potency.
Detailed Experimental Protocol: In Vitro Trypsin-Coupled Fluorescence Assay for SIRT5 Inhibition
This protocol is designed for determining the IC50 value of this compound (compound 11) in a 96-well plate format.
Materials and Reagents
-
Recombinant Human SIRT5 Enzyme: Purified, active enzyme.
-
SIRT5 Fluorogenic Substrate: A peptide containing a succinylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).
-
NAD+ (Nicotinamide Adenine Dinucleotide): Co-factor for the SIRT5 enzymatic reaction.
-
This compound (Compound 11): To be dissolved in an appropriate solvent (e.g., DMSO).
-
SIRT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer Solution: SIRT Assay Buffer containing Trypsin (final concentration of 0.5 mg/mL) and Nicotinamide (to stop the sirtuin reaction, final concentration 2 mM).
-
96-well black, flat-bottom microplate.
-
Microplate reader capable of fluorescence measurement (Excitation ~350-360 nm, Emission ~450-460 nm).
-
Multichannel pipettes and sterile pipette tips.
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in SIRT Assay Buffer to achieve the desired final concentrations for the assay.
-
Thaw the recombinant SIRT5 enzyme on ice and dilute it to the desired concentration in cold SIRT Assay Buffer.
-
Prepare the SIRT5 fluorogenic substrate and NAD+ solutions in SIRT Assay Buffer at the required concentrations.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and inhibitor test wells at various concentrations.
-
Add 25 µL of SIRT Assay Buffer to the blank wells.
-
Add 25 µL of diluted SIRT5 enzyme to the positive control and inhibitor test wells.
-
Add 5 µL of the serially diluted this compound to the respective test wells. Add 5 µL of the inhibitor solvent (e.g., DMSO diluted in assay buffer) to the positive control and blank wells.
-
Mix the plate gently by tapping and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a master mix of the SIRT5 substrate and NAD+.
-
Add 20 µL of the substrate/NAD+ master mix to all wells to initiate the enzymatic reaction. The final reaction volume should be 50 µL.
-
The final concentrations in the reaction should be optimized, but typical ranges are:
-
Recombinant SIRT5: 200-500 ng/well
-
Fluorogenic Substrate: 10-20 µM
-
NAD+: 200-500 µM
-
This compound: variable concentrations for IC50 determination (e.g., 0.1 to 200 µM).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Fluorophore Development:
-
After incubation, add 50 µL of the Developer Solution (containing trypsin and nicotinamide) to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. The trypsin in the developer solution will cleave the deacetylated substrate, releasing the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to approximately 355 nm and the emission wavelength to approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of inhibitor well / Fluorescence of positive control well)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
This comprehensive guide provides the necessary information and protocols for the in vitro characterization of this compound. Adherence to these detailed procedures will ensure the generation of reliable and reproducible data for research and drug development applications.
References
Application Notes and Protocols: Cell-Based Assays for SIRT5 Inhibitor 4 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] Located primarily in the mitochondria, SIRT5 is a critical regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and ammonia detoxification.[2][3] It catalyzes the removal of negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups, while possessing weak deacetylase activity.[4][5][6] Given its role in cellular energy metabolism and homeostasis, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[4][7] The development and evaluation of potent and selective SIRT5 inhibitors are crucial for both studying its biological functions and for therapeutic applications.[6][8]
This document provides detailed protocols for cell-based assays to characterize the activity of a novel SIRT5 inhibitor, referred to herein as "Inhibitor 4". These assays are designed to confirm target engagement, assess cellular potency, and evaluate the inhibitor's effect on downstream signaling pathways.
Data Presentation: In Vitro Potency of Known SIRT5 Inhibitors
To provide a framework for evaluating "Inhibitor 4", the following table summarizes the in vitro inhibitory concentrations (IC50) of several known SIRT5 inhibitors. Data generated for "Inhibitor 4" can be benchmarked against these values.
| Compound | IC50 (µM) | Assay Type | Source |
| Compound 14 | 4.07 | Fluorogenic Peptide-Based | [8] |
| Compound 10 | 5.38 | Fluorogenic Peptide-Based | [8] |
| Cyclic Peptide 5 | ~7.5 | Deacylation Assay | [5] |
| Nicotinamide | 24.2 | Fluorogenic Peptide-Based | [9] |
| Nicotinamide | 150 | Not Specified | [1] |
| Suramin | Low Micromolar | Not Specified | [3] |
SIRT5 Signaling Pathways
SIRT5 modulates cellular metabolism and stress responses by deacylating key enzymes in various pathways.[3] Dysregulation of SIRT5 activity can impact everything from energy production to antioxidant defense.[10]
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT5 Inhibitor 4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIRT5
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Through these deacylation activities, SIRT5 modulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle. Its involvement in various physiological and pathological processes has made it a significant target for therapeutic intervention in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
SIRT5 Inhibitor 4 (Compound 11)
Quantitative Data on SIRT5 Inhibitors in Mouse Models
The following table summarizes in vivo dosage and administration data for various SIRT5 inhibitors used in mouse models, which can serve as a reference for studies involving this compound.
| Inhibitor Name/Code | Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| 2c-et (DK1-04e) | Genetically engineered and xenograft mouse models of breast cancer | 50 mg/kg | Not Specified | 5 times per week or daily | 3 to 6 weeks | [1][2] |
| Compound 29 | MMTV-PyMT mouse model of breast cancer | 50 mg/kg | Not Specified | Daily | 3 weeks | [1] |
| Compound 8m | Wild-type mice (pharmacokinetic study) | 12 mg/kg | Intravenous | Single dose | Not Applicable | [3] |
| YC8-02 | Karpas 422 tumor xenograft model | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Compound 58 | Mouse models of sepsis-induced acute kidney injury | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of SIRT5 inhibitors in mouse models, adapted from published studies. These protocols can be modified for use with this compound.
Protocol 1: Evaluation of a SIRT5 Inhibitor in a Xenograft Mouse Model of Cancer
This protocol is based on studies using SIRT5 inhibitors in breast cancer xenograft models.
1. Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Cell Implantation:
-
Harvest cancer cells (e.g., MDA-MB-231) during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
4. Inhibitor Preparation and Administration:
-
Prepare the SIRT5 inhibitor solution. For example, a formulation of 0.5% hydroxypropyl methylcellulose in sterile water can be used as a vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the SIRT5 inhibitor (e.g., a starting dose of 50 mg/kg, based on analogous compounds) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.
5. Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion for molecular analysis (e.g., Western blot to assess target engagement by measuring protein succinylation levels).
Protocol 2: Pharmacokinetic Study of a SIRT5 Inhibitor
This protocol outlines a basic pharmacokinetic study to determine the bioavailability and clearance of a SIRT5 inhibitor.
1. Animal Model:
-
Male or female C57BL/6 mice (8-10 weeks old).
2. Inhibitor Administration:
-
Administer a single dose of the SIRT5 inhibitor via the intended therapeutic route (e.g., intravenous injection at 12 mg/kg).
3. Blood Sampling:
-
Collect blood samples from a subset of mice at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Collect blood via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
4. Sample Analysis:
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the SIRT5 inhibitor at each time point.
5. Data Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Signaling Pathways and Experimental Workflows
SIRT5-Mediated Deacylation and its Inhibition
Caption: SIRT5-mediated deacylation pathway and its inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of a SIRT5 inhibitor.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring SIRT5 Inhibition in Cells
Introduction
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues on target proteins.[3][4][5] SIRT5's substrates are key enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, glycolysis, and ammonia detoxification.[2] Given its central role in metabolic regulation, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively measure the inhibition of SIRT5 in a cellular context. We detail several orthogonal approaches, from confirming direct target engagement to quantifying downstream functional consequences.
Key Methodologies for Measuring SIRT5 Inhibition
Measuring the efficacy of a SIRT5 inhibitor in cells requires a multi-faceted approach. The ideal strategy combines direct evidence of the inhibitor binding to SIRT5 with proof of its effect on SIRT5's enzymatic activity and the resulting downstream cellular pathways.
Table 1: Comparison of Assays for Cellular SIRT5 Inhibition
| Assay Type | Method | Principle | Pros | Cons |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirms direct target binding in an intact cellular environment; label-free.[7][8] | Requires a specific antibody; can be low-throughput without specialized equipment.[9] |
| PTM Analysis | Western Blot (Pan-Succinylation) | An antibody detects the global increase in lysine succinylation upon SIRT5 inhibition. | Relatively simple and quick; provides a clear readout of target inhibition.[3] | Does not identify specific substrates; may lack sensitivity for weak inhibitors. |
| PTM Analysis | IP-Western / Mass Spectrometry | Quantifies succinylation changes on specific SIRT5 substrates or across the proteome. | Highly specific and quantitative; MS provides a global view of the "succinylome".[10][11] | Technically demanding; requires specific antibodies for IP or advanced proteomics facilities for MS. |
| Functional Readout | Substrate Enzyme Activity Assay | Measures the activity of a known SIRT5 substrate enzyme that is regulated by succinylation. | Directly links SIRT5 inhibition to a functional metabolic consequence.[12][13] | Requires a specific and reliable activity assay for the substrate protein. |
| Functional Readout | Metabolic Flux / Respiration Assay | Measures changes in mitochondrial respiration (e.g., Seahorse assay) or metabolite levels. | Provides a holistic view of the metabolic impact of SIRT5 inhibition.[14][15] | Can be influenced by off-target effects; requires specialized equipment. |
| Reporter Assay | Bioluminescence/Fluorescence Reporters | A genetically encoded reporter system generates a signal upon SIRT5-mediated deacylation.[16] | High-throughput compatible; provides real-time readout of activity in living cells.[16][17] | Requires genetic modification of cells; may not fully recapitulate endogenous substrate regulation. |
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify that a compound directly binds to its intended protein target within the complex environment of an intact cell.[8][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8]
Protocol: Isothermal Dose-Response CETSA
This protocol determines the inhibitor concentration required for target engagement at a fixed temperature.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 80-90% confluency.
-
Treat cells with a serial dilution of the SIRT5 inhibitor or vehicle (DMSO) control for 2 hours in serum-free media.[19]
-
-
Heating Step:
-
Determine the optimal challenge temperature (Tagg) from a full melt curve experiment. For SIRT5, this is often around 52-56°C.[1][19]
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat all samples at the predetermined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by a control sample at 37°C.[19]
-
-
Lysis and Fractionation:
-
Quantification:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SIRT5 in each sample by Western Blot using a SIRT5-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble SIRT5 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC₅₀ value, which represents the concentration of inhibitor required to stabilize 50% of the SIRT5 protein.[19]
-
Table 2: Example Isothermal CETSA Data
| Inhibitor | Target Engagement (EC₅₀ in HEK293T cells) | Reference |
| Compound 8d | 0.9 µM | [4] |
| Compound 8i | 1.3 µM | [4] |
| Prodrug 3d-et | 0.25 µM | [1] |
| Prodrug 3i-he | 0.15 µM | [1] |
Analysis of Post-Translational Modifications (PTMs)
SIRT5's primary catalytic activities are desuccinylation, demalonylation, and deglutarylation.[4] A direct consequence of its inhibition is the accumulation of these PTMs on its substrate proteins.
Protocol: Western Blot for Global Lysine Succinylation
This method provides a rapid assessment of SIRT5 inhibition by measuring the overall increase in cellular protein succinylation.
-
Cell Lysis:
-
Treat cells with the SIRT5 inhibitor or vehicle control for an appropriate time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and pan-sirtuin inhibitors like nicotinamide (NAM) to preserve the PTMs.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against pan-succinyllysine.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane.
-
-
Data Analysis:
-
Quantify the total signal intensity of the succinyllysine lane for each condition.
-
Normalize the signal to the corresponding loading control.
-
Calculate the fold-change in global succinylation in inhibitor-treated cells relative to the vehicle control. An effective inhibitor will cause a substantial increase in global protein succinylation.[3]
-
Protocol: Immunoprecipitation (IP) of a Specific SIRT5 Substrate
To demonstrate that inhibition of SIRT5 leads to hyper-succinylation of a known substrate (e.g., HADHA, ME2), an IP followed by Western blot is performed.[12][20]
-
Cell Lysis:
-
Prepare cell lysates from inhibitor- and vehicle-treated cells as described in section 4.1.
-
-
Immunoprecipitation:
-
Pre-clear 500-1000 µg of protein lysate with Protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody specific to the target substrate (e.g., anti-HADHA) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a pan-succinyllysine antibody to detect the change in the substrate's succinylation status.
-
The membrane can be stripped and re-probed with the substrate antibody (e.g., anti-HADHA) to confirm equal immunoprecipitation.
-
Table 3: Example Data from Substrate PTM Analysis
| Condition | Target Substrate | Observed Effect | Reference |
| SIRT5 Knockdown | HADHA | Increased succinylation, Reduced enzyme activity | [12] |
| SIRT5 Knockdown | ME2 | Increased succinylation, Reduced enzyme activity | [20] |
| Sirt5 Knockout | ECHA | Increased succinylation, Reduced enzyme activity | [13] |
Downstream Functional and Metabolic Assays
The ultimate validation of a SIRT5 inhibitor is demonstrating its impact on the cellular functions regulated by SIRT5, particularly mitochondrial metabolism.
Substrate Enzymatic Activity
Inhibition of SIRT5 often leads to a change in the enzymatic activity of its substrates. For example, SIRT5-mediated desuccinylation is known to activate enzymes like HADHA and ECHA, which are involved in fatty acid oxidation.[12][13]
General Protocol:
-
Prepare mitochondrial or whole-cell lysates from cells treated with the inhibitor or vehicle.
-
Use a commercially available or published enzyme activity assay kit specific to the SIRT5 substrate of interest (e.g., an assay measuring NADH formation for ECHA activity).[13][21]
-
Measure the enzyme activity according to the manufacturer's protocol, typically using a spectrophotometer or plate reader.
-
Normalize the activity to the total protein content in the lysate.
-
Compare the activity between inhibitor-treated and control samples. Effective SIRT5 inhibition should result in decreased activity for enzymes activated by SIRT5.[12][13]
Mitochondrial Respiration Assay
SIRT5 plays a key role in regulating oxidative phosphorylation (OXPHOS).[2][12] The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR), providing a real-time readout of mitochondrial respiration.
General Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and treat with the SIRT5 inhibitor for the desired duration.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
Measure the OCR at baseline and after each injection.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
SIRT5 inhibition has been shown to impair mitochondrial metabolism, leading to decreased basal and maximal respiration.[12][15]
Cell-Based Reporter Assays
For high-throughput screening, bioluminescent or fluorescent reporter assays can be developed. A common strategy is the split-luciferase complementation system.[16]
Principle: A small peptide containing a succinylated lysine is fused to one part of a reporter protein (e.g., the "small bit" of NanoLuc). The succinyl group prevents it from binding to the other, larger part of the reporter. Active SIRT5 in the cell removes the succinyl group, allowing the two parts of the reporter to combine and generate a signal (light or fluorescence).[16] A SIRT5 inhibitor would prevent this process, leading to a decrease in the signal.
Conclusion
Confirming SIRT5 inhibition in a cellular setting requires a robust, multi-pronged approach. Direct evidence of target engagement should be established using methods like CETSA. This should be complemented by demonstrating a clear biochemical consequence, such as an increase in global or substrate-specific succinylation. Finally, linking these findings to a functional outcome, like altered substrate enzyme activity or impaired mitochondrial respiration, provides the most compelling evidence for an inhibitor's on-target efficacy. The specific combination of assays will depend on the research question and available resources, but employing orthogonal methods is crucial for generating high-confidence data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 5. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]
- 11. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Sirt5 Deficiency Causes Posttranslational Protein Malonylation and Dysregulated Cellular Metabolism in Chondrocytes Under Obesity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RePORT ⟩ RePORTER [reporter.nih.gov]
- 17. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. SIRT5-mediated ME2 desuccinylation promotes cancer growth by enhancing mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Application Notes and Protocols for Proteomic Studies Using SIRT5 Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[1] Dysregulation of SIRT5 has been implicated in various diseases, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing SIRT5 Inhibitor 4 , a potent and selective small molecule inhibitor of SIRT5, in proteomic studies to investigate its impact on cellular processes.
This compound (CAS: 708992-34-1) exhibits an IC50 of 26.4 µM for SIRT5, with significantly weaker activity against other sirtuin subtypes (>400 µM), demonstrating its selectivity. The use of this inhibitor allows for the acute modulation of SIRT5 activity, providing a powerful tool to dissect its role in cellular protein function and signaling.
Data Presentation: The Impact of SIRT5 Inhibition on the Proteome
While specific quantitative proteomic datasets for this compound are not yet publicly available, the following tables represent the expected type of data from proteomic analysis based on studies using SIRT5 knockout (KO) models. These data illustrate the changes in protein succinylation that can be anticipated upon inhibition of SIRT5.
Table 1: Representative Changes in Protein Succinylation in SIRT5 KO Mouse Heart Tissue
| Protein | Gene | Function | Fold Change in Succinylation (KO vs. WT) |
| Enoyl-CoA hydratase, mitochondrial | ECHS1 | Fatty Acid Beta-Oxidation | 8.5 |
| Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial | SDHA | TCA Cycle & Electron Transport Chain | 7.2 |
| Isocitrate dehydrogenase [NADP], mitochondrial | IDH2 | TCA Cycle & Redox Balance | 6.8 |
| ATP synthase subunit alpha, mitochondrial | ATP5A1 | Oxidative Phosphorylation | 5.4 |
| Pyruvate dehydrogenase E1 component subunit alpha, somatic form, mitochondrial | PDHA1 | Pyruvate Metabolism | 4.9 |
| Carbamoyl-phosphate synthase [ammonia], mitochondrial | CPS1 | Urea Cycle | 4.1 |
This table is a representative summary based on findings from quantitative proteomic studies of SIRT5 knockout models and is intended for illustrative purposes.[2][3][4]
Table 2: Key Metabolic Pathways Affected by SIRT5 Inhibition (Based on Proteomic Data from SIRT5 KO Models)
| Metabolic Pathway | Number of Identified Succinylated Proteins | Representative Proteins with Increased Succinylation |
| Fatty Acid Beta-Oxidation | >20 | ECHS1, ACADVL, HADH |
| TCA Cycle | >15 | SDHA, IDH2, SUCLG1 |
| Oxidative Phosphorylation | >25 | ATP5A1, NDUFS1, UQCRC1 |
| Amino Acid Metabolism | >30 | CPS1, GLUD1, OAT |
| Glycolysis / Gluconeogenesis | >10 | ALDOA, GAPDH, PKM |
This table summarizes pathways enriched with hyper-succinylated proteins in the absence of SIRT5 activity, as identified in multiple proteomic studies.[1][2]
Signaling Pathways and Experimental Workflows
SIRT5-Regulated Metabolic Pathways
SIRT5 is a central regulator of mitochondrial function. Its inhibition leads to the hyper-succinylation and potential alteration of activity of numerous enzymes involved in core metabolic processes.
Caption: Diagram of SIRT5's role in metabolic regulation and its inhibition.
Experimental Workflow for Proteomic Analysis
A typical workflow for investigating the effects of this compound on the proteome involves several key stages, from sample preparation to data analysis.
Caption: Workflow for proteomic analysis using this compound.
Experimental Protocols
The following protocols provide a framework for conducting proteomic experiments using this compound. Optimization may be required depending on the specific cell line or tissue type.
Protocol 1: Cell Culture Treatment and Lysate Preparation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentration. A concentration range of 25-100 µM can be used as a starting point for dose-response experiments.
-
Treatment: Replace the culture medium with the medium containing either this compound or a vehicle control (e.g., DMSO at the same final concentration). Incubate for a duration determined by preliminary time-course experiments (e.g., 6, 12, or 24 hours).
-
Cell Harvest: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To preserve acyl modifications, include nicotinamide (a general sirtuin inhibitor) and trichostatin A (a histone deacetylase inhibitor) in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Quantitative Proteomic Analysis (Label-Free Quantification)
This protocol outlines a label-free approach, which is cost-effective and allows for the comparison of multiple conditions.
-
Sample Preparation: Aliquot equal amounts of protein (e.g., 50-100 µg) from each sample (inhibitor-treated and vehicle control).
-
Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free thiols with iodoacetamide (IAA).
-
Protein Digestion: Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each sample should be run in technical triplicate to ensure reproducibility.
-
Data Analysis:
-
Peptide and Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Label-Free Quantification: Use the peak intensities or spectral counts of the identified peptides to determine the relative abundance of proteins between the inhibitor-treated and control samples.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially abundant upon SIRT5 inhibition.
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform pathway enrichment and functional annotation of the significantly altered proteins.
-
Protocol 3: Enrichment of Succinylated Peptides
To specifically investigate changes in protein succinylation, an enrichment step can be incorporated into the proteomics workflow.
-
Peptide Preparation: Prepare tryptic peptides from inhibitor-treated and control samples as described in Protocol 2 (steps 1-4).
-
Immunoaffinity Enrichment: Incubate the peptide samples with an anti-succinyl-lysine antibody conjugated to beads (e.g., agarose beads).
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched succinylated peptides from the antibody-beads.
-
LC-MS/MS Analysis and Data Analysis: Analyze the enriched peptides by LC-MS/MS and perform data analysis as described in Protocol 2 (steps 5-6) to identify and quantify changes in succinylation sites.
Conclusion
This compound is a valuable tool for probing the functional roles of SIRT5 in cellular biology. The application of modern proteomic techniques in conjunction with this selective inhibitor will enable researchers to identify novel SIRT5 substrates, elucidate the downstream consequences of SIRT5 inhibition, and potentially uncover new therapeutic strategies for diseases linked to SIRT5 dysregulation. The protocols and representative data provided herein serve as a guide for designing and executing robust proteomic studies to explore the impact of SIRT5 inhibition.
References
- 1. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for SIRT5 Inhibitor 4 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SIRT5 Inhibitor 4, a potent and highly selective inhibitor of Sirtuin 5, in metabolic research. This document includes detailed protocols for key experiments, quantitative data on the inhibitor's activity, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to SIRT5 and its Role in Metabolism
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl, from lysine residues on a wide range of protein substrates.[1][2] These substrates are key enzymes involved in numerous metabolic pathways, including:
-
Glycolysis: SIRT5 can demalonylate and activate enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby influencing glycolytic flux.[3]
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 modulates the activity of TCA cycle enzymes, impacting cellular respiration.[1][3]
-
Fatty Acid Oxidation (FAO): By deacylating enzymes involved in FAO, SIRT5 helps regulate this essential energy-producing pathway.[1][3]
-
Nitrogen Metabolism: SIRT5 is involved in the urea cycle and ammonia detoxification through its regulation of enzymes like carbamoyl phosphate synthetase 1 (CPS1) and glutaminase (GLS).[4][5]
-
Reactive Oxygen Species (ROS) Detoxification: SIRT5 contributes to cellular redox homeostasis by modulating the activity of antioxidant enzymes.[1]
Given its central role in metabolic regulation, the inhibition of SIRT5 presents a valuable strategy for investigating metabolic processes and for the potential development of therapeutics for metabolic disorders and cancer.[2][5]
This compound: A Selective Research Tool
This compound is a potent and highly selective small molecule inhibitor of SIRT5. Its selectivity makes it an excellent tool for elucidating the specific functions of SIRT5 in various metabolic pathways without the confounding effects of inhibiting other sirtuin isoforms.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various human sirtuin isoforms.
| Sirtuin Isoform | IC50 (μM) |
| SIRT5 | 26.4 [6] |
| SIRT1 | >400[6][7][8][9] |
| SIRT2 | >400[6][7][8][9] |
| SIRT3 | >400[6][7][8][9] |
| SIRT6 | >400[6][7] |
Key Applications in Metabolic Research
The high selectivity of this compound allows for precise investigation into SIRT5-mediated metabolic processes. Key applications include:
-
Studying the role of lysine acylation in metabolic enzyme regulation.
-
Investigating the impact of SIRT5 inhibition on cellular energy homeostasis.
-
Elucidating the contribution of SIRT5 to metabolic reprogramming in cancer.
-
Exploring the therapeutic potential of SIRT5 inhibition in metabolic diseases.
Experimental Protocols
The following are detailed protocols for key experiments utilizing a selective SIRT5 inhibitor like this compound. These protocols are based on methodologies reported for well-characterized SIRT5 inhibitors such as MC3482 and NRD167 and are adaptable for use with this compound.
Protocol 1: In Vitro SIRT5 Deacylase Inhibition Assay
This protocol is designed to determine the in vitro potency of a SIRT5 inhibitor.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent tag)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
This compound
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the SIRT5 inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Add recombinant SIRT5 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of the SIRT5 inhibitor to SIRT5 within a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T, MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PBS
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT5 antibody
Procedure:
-
Treat cultured cells with either vehicle or this compound at a desired concentration for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform several freeze-thaw cycles to lyse the cells.
-
Clarify the lysate by centrifugation and transfer the supernatant to new tubes.
-
Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT5 in each sample by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
Increased thermal stability of SIRT5 in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: Analysis of Global Lysine Succinylation
This protocol assesses the cellular activity of the SIRT5 inhibitor by measuring the accumulation of succinylated proteins.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-succinyl-lysine antibody
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-succinyl-lysine antibody to detect global protein succinylation.
-
Use a loading control (e.g., anti-actin or Coomassie blue staining) to ensure equal protein loading.
-
An increase in the succinylation signal in inhibitor-treated cells indicates successful inhibition of SIRT5 activity.
Protocol 4: Measurement of Cellular Metabolism (Seahorse Assay)
This protocol evaluates the impact of SIRT5 inhibition on mitochondrial respiration and glycolysis.
Materials:
-
Cultured cells
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis stress test reagents (Glucose, Oligomycin, 2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The next day, treat the cells with this compound for the desired duration.
-
Prior to the assay, wash the cells and replace the culture medium with Seahorse XF Assay Medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the mitochondrial or glycolysis stress test reagents.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and run the assay to measure the Oxygen Consumption Rate (OCR) for mitochondrial respiration and the Extracellular Acidification Rate (ECAR) for glycolysis.
-
Analyze the data to determine the effects of SIRT5 inhibition on key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound.
Caption: SIRT5-mediated deacylation of key metabolic enzymes.
Caption: General experimental workflow for studying SIRT5 inhibition.
Caption: Mechanism of action for this compound.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SIRT5 Inhibitor 4 (SIRT5i-4)
For Research Use Only.
Introduction
Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins.[3][4][5][6] SIRT5's substrates are key enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and nitrogen metabolism.[3][4][5][7] Dysregulation of SIRT5 activity has been implicated in various pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, making it an attractive therapeutic target.[1][3][8]
SIRT5i-4 is a potent and selective small molecule inhibitor of SIRT5. These application notes provide detailed protocols for researchers to characterize the biochemical and cellular activity of SIRT5i-4, assess its target engagement, and investigate its effects on downstream metabolic pathways.
Product Information
| Characteristic | Specification |
| Product Name | SIRT5 Inhibitor 4 (SIRT5i-4) |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₀H₂₂N₄O₅S (Hypothetical) |
| Molecular Weight | 430.48 g/mol (Hypothetical) |
| Purity | ≥98% (by HPLC) |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Biochemical and Cellular Activity of SIRT5i-4
The following tables summarize the key in vitro and cellular characteristics of SIRT5i-4 based on typical data for a selective SIRT5 inhibitor.
Table 1: In Vitro Enzymatic Activity
| Parameter | SIRT5 | SIRT1 | SIRT2 | SIRT3 |
| IC₅₀ (nM) | 310 | >10,000 | >10,000 | >10,000 |
| Mechanism of Inhibition | Substrate-Competitive | - | - | - |
Data are representative and may vary between experimental setups.
Table 2: Cellular Activity and Target Engagement
| Parameter | Cell Line | Value |
| Cellular Proliferation GI₅₀ (µM) | MCF7 (Breast Cancer) | 5.5 |
| MDA-MB-231 (Breast Cancer) | 7.2 | |
| Target Engagement (CETSA) EC₅₀ (µM) | HEK293T | 1.3 |
| Global Lysine Succinylation | MCF7 | Increased at 50 µM |
CETSA: Cellular Thermal Shift Assay
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro SIRT5 Fluorogenic Activity Assay
This protocol is designed to determine the IC₅₀ of SIRT5i-4 against recombinant human SIRT5 enzyme.
Materials:
-
Recombinant Human SIRT5 enzyme (e.g., BPS Bioscience, Cat# 50016)
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore)[9]
-
NAD⁺
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
SIRT5i-4
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of SIRT5i-4 in DMSO, then dilute further in SIRT5 Assay Buffer.
-
In a 96-well plate, add 25 µL of diluted SIRT5i-4 or vehicle control (DMSO in assay buffer).
-
Add 25 µL of a solution containing the SIRT5 enzyme and NAD⁺ to each well.
-
Incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 50 µL of the fluorogenic SIRT5 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Selectivity Profiling: To determine the selectivity of SIRT5i-4, perform the same assay using recombinant SIRT1, SIRT2, and SIRT3 enzymes with their respective substrates.
Cellular Proliferation Assay
This protocol measures the effect of SIRT5i-4 on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
SIRT5i-4
-
Resazurin-based reagent (e.g., alamarBlue) or similar viability reagent
-
96-well clear-bottom cell culture plate
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SIRT5i-4 in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of SIRT5i-4 or vehicle control to the wells.
-
Incubate the cells for 72 hours.
-
Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[10]
Western Blot for Global Lysine Succinylation
This protocol assesses the ability of SIRT5i-4 to inhibit SIRT5 activity in cells by measuring the accumulation of succinylated proteins.
Materials:
-
Cell line of interest (e.g., MCF7)
-
SIRT5i-4
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody: anti-succinyl-lysine
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Coomassie blue stain or loading control antibody (e.g., anti-β-actin)
Procedure:
-
Treat cells with various concentrations of SIRT5i-4 (e.g., 50 µM) or vehicle control for 24 hours.[10]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-succinyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Use Coomassie blue staining or a loading control antibody to confirm equal protein loading.[10]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[11]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
SIRT5i-4
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Western blot materials (as described above)
-
Primary antibody: anti-SIRT5
Procedure:
-
Treat intact cells with various concentrations of SIRT5i-4 or vehicle control for 1-2 hours.[11]
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 37-75°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[11]
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Collect the supernatant and analyze the amount of soluble SIRT5 by Western blot.
-
For isothermal dose-response fingerprinting, heat all samples at a constant temperature (e.g., 52°C) and vary the inhibitor concentration.[3]
-
Quantify the band intensities and plot the amount of soluble SIRT5 against the inhibitor concentration to determine the EC₅₀ for target engagement.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer | Semantic Scholar [semanticscholar.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of SIRT5 Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 is a critical regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis. It exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with weak deacetylase activity. Dysregulation of SIRT5 has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.
SIRT5 inhibitor 4, also referred to as compound 11, has been identified as a selective inhibitor of SIRT5. High-throughput screening (HTS) is a crucial methodology for the discovery and characterization of SIRT5 inhibitors like compound 4, enabling the rapid screening of large compound libraries to identify potential therapeutic agents. These application notes provide detailed protocols for two common HTS assays for SIRT5 inhibitors: a fluorescence-based enzymatic assay and a thermal shift assay.
Data Presentation: Quantitative Analysis of SIRT5 Inhibitors
The following table summarizes the inhibitory activity of this compound and other selected compounds against SIRT5 and other sirtuin isoforms, providing a comparative overview of their potency and selectivity.
| Compound Name | Alias | SIRT5 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
| This compound | Compound 11 | 26.4 | >400 | >400 | >400 | [1] |
| Suramin | 22 - 47 | - | - | - | [2] | |
| Thiobarbiturate derivative 56 | 2.3 ± 0.2 | 5.3 ± 0.7 | 9.7 ± 1.6 | 41% inhibition at 50 µM | [3] | |
| 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivative 57 | 0.39 ± 0.03 | 0.12 ± 0.01 | 1.19 ± 0.06 | 0.54 ± 0.05 | [3] | |
| Thiourea derivative 32 | 0.11 | - | - | - | [3] | |
| H3K9 Thiosuccinyl peptide (H3K9TSu) | 5 | >100 | >100 | >100 | [3] | |
| Balsalazide | 3.9 | - | - | - | [4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: SIRT5 metabolic signaling pathways.
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: Fluorescence-Based Enzymatic Assay for SIRT5 Inhibitors
This protocol describes a fluorescence-based assay in a 384-well format suitable for HTS of SIRT5 inhibitors. The assay relies on a fluorogenic substrate that, upon desuccinylation by SIRT5, can be cleaved by a developing enzyme (e.g., trypsin) to release a fluorescent signal.
Materials and Reagents:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine adjacent to a fluorophore and quencher)
-
NAD+
-
Developing enzyme (e.g., Trypsin)
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths dependent on the fluorophore used)
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well plate.
-
Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% enzyme activity) on each plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a SIRT5 enzyme solution in Assay Buffer to the desired final concentration (e.g., 50 nM).
-
Prepare a substrate/NAD+ mixture in Assay Buffer containing the fluorogenic substrate (e.g., 10 µM) and NAD+ (e.g., 500 µM).
-
-
Enzymatic Reaction:
-
Add the SIRT5 enzyme solution (e.g., 10 µL) to each well of the 384-well plate containing the compounds and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ mixture (e.g., 10 µL) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development and Signal Detection:
-
Stop the reaction and initiate signal development by adding the developing enzyme solution (e.g., 10 µL of trypsin in a suitable buffer).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess the quality of the HTS assay by calculating the Z'-factor for each plate: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control| A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay.[5][6][7][8][9]
Protocol 2: Thermal Shift Assay (TSA) for SIRT5 Inhibitor Binding
This protocol outlines a thermal shift assay (Differential Scanning Fluorimetry) to identify compounds that bind to and stabilize SIRT5, a common secondary or primary screening method in HTS.[10][11][12]
Materials and Reagents:
-
Recombinant human SIRT5 enzyme (high purity, >90%)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (or other test compounds)
-
TSA Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl
-
384-well PCR plates
-
Real-time PCR instrument with melt curve analysis capability
-
Acoustic dispenser or multichannel pipette
Procedure:
-
Compound Plating:
-
Prepare test compounds in DMSO at a high concentration (e.g., 10 mM).
-
Dispense a small volume (e.g., 20 nL) of each compound into the wells of a 384-well PCR plate. Include DMSO-only wells as a reference control.
-
-
Protein-Dye Mixture Preparation:
-
Dilute the SIRT5 protein in TSA Buffer to a final concentration of 2 µM.
-
Dilute the SYPRO Orange dye 1000-fold into the protein solution (final concentration 5x).
-
-
Assay Plate Preparation:
-
Add 10 µL of the protein-dye mixture to each well of the PCR plate containing the compounds. The final concentration of the inhibitor will be approximately 20 µM.
-
Seal the plate securely with an optically clear adhesive seal.
-
Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
-
-
Thermal Denaturation and Data Collection:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.05°C/s.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Data Analysis:
-
The instrument software will generate a melt curve for each well, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melt curve. This is often calculated from the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm_compound - Tm_DMSO_control
-
A significant positive ΔTm indicates that the compound binds to and stabilizes the SIRT5 protein. Hits are typically defined as compounds that induce a ΔTm greater than a certain threshold (e.g., >2°C or 3 standard deviations above the mean ΔTm of the library).
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. assay.dev [assay.dev]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
SIRT5 inhibitor 4 solubility issues and solutions
Welcome to the technical support center for SIRT5 inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound. Is this a known issue?
Q2: What are the initial steps I should take to dissolve this compound for my in vitro assay?
A2: For in vitro experiments, the most common approach is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). Many researchers have successfully used DMSO to dissolve a wide range of inhibitors for cell-based and biochemical assays.
-
Stock Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.
-
Aiding Dissolution: If the compound does not readily dissolve, you can try gentle warming (to 37°C) and sonication in an ultrasonic bath.[2]
-
Working Solution: Once you have a clear stock solution, you can dilute it to your final working concentration in your aqueous experimental buffer. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?
A3: This is a common issue when working with poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Use of Surfactants: For biochemical assays (not cell-based), you can add a small amount of non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer to help maintain the solubility of the compound.[3]
-
Serum in Media: For cell-based assays, the presence of serum (e.g., fetal bovine serum) in the culture medium can help to solubilize hydrophobic compounds.
-
Pluronic F-68: This is a non-ionic block copolymer surfactant that is generally well-tolerated by most cell lines and can be used to improve the solubility of compounds in cell culture.
Q4: I need to formulate this compound for an in vivo animal study. What are the recommended formulation strategies?
A4: Formulating a poorly soluble compound for in vivo use requires careful consideration to ensure bioavailability and minimize toxicity. Here are some common approaches:
-
Co-solvent Systems: A mixture of solvents is often used to dissolve the compound. A common formulation consists of DMSO, PEG300 (polyethylene glycol 300), a surfactant like Tween-80, and saline.[2]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can enhance solubility and absorption. This can include using oils like corn oil.[2][4]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used example.[2][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate. This can be achieved through techniques like wet media milling or high-pressure homogenization.[5][6]
Quantitative Data: Solubility of SIRT5 Inhibitors
| Inhibitor Name | CAS Number | Molecular Weight | Reported Solubility |
| SIRT5 inhibitor 1 | 2166487-21-2 | 674.81 | DMSO: 50 mg/mL (74.09 mM)[2] |
| MC3482 | 2922280-86-0 | 618.68 | DMSO: 125 mg/mL (202.04 mM) |
| Suramin sodium salt | 129-46-4 | 1429.17 | Water: 28.57 mg/mL (20 mM) |
| Nicotinamide | 98-92-0 | 122.12 | Water: 1000 mg/mL (8188.67 mM) |
| SIRT5 inhibitor 8 | 3054055-22-7 | 500.99 | DMSO: ≥ 41.7 mg/mL (≥ 83.23 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (MW: 381.42 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 3.81 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Formulation for in vivo (Oral) Administration using a Co-solvent System
This is a general protocol and may need optimization for your specific compound and animal model.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation: a. Start with the required volume of the DMSO stock solution. b. Add the PEG300 and vortex until the solution is clear. c. Add the Tween-80 and vortex again. d. Finally, add the saline and vortex thoroughly to ensure a homogenous solution.
-
Administration: The final formulation should be clear and administered to the animals immediately after preparation.
Visualizations
SIRT5 Signaling Pathway
SIRT5 is a mitochondrial NAD+-dependent deacylase that plays a crucial role in regulating cellular metabolism. It primarily removes succinyl, malonyl, and glutaryl groups from lysine residues of target proteins.[7][8] By deacylating key enzymes, SIRT5 modulates various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[7][8][9]
Caption: SIRT5 signaling pathway in the mitochondria.
Experimental Workflow: Assessing the Effect of this compound on Protein Succinylation
This workflow outlines a typical experiment to determine the efficacy of a SIRT5 inhibitor by measuring changes in the succinylation levels of cellular proteins.
Caption: Workflow for analyzing protein succinylation.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
Technical Support Center: Optimizing SIRT5 Inhibitor 4 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SIRT5 Inhibitor 4 (also known as compound 11) in cell culture experiments. The information is designed to assist in optimizing inhibitor concentration and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Compound 11, MedChemExpress Cat. No. HY-150727, CAS No. 708992-34-1) is a potent and selective inhibitor of Sirtuin 5 (SIRT5).[1] SIRT5 is a NAD+-dependent deacylase that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[2] By inhibiting SIRT5's enzymatic activity, this compound can modulate various cellular processes, including metabolism, apoptosis, and cell proliferation.[3][4] Its mechanism of action involves binding to the active site of the SIRT5 enzyme, which prevents the interaction between SIRT5 and its substrates.
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its in vitro IC50 value of 26.4 µM, a concentration range of 10 µM to 100 µM is a reasonable starting point for most cell lines.[1] However, the optimal concentration will be cell-line specific and depend on the desired biological endpoint. It is recommended to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic effects of the inhibitor on your specific cell line and to identify a suitable concentration range for your experiments.
Q3: How can I confirm that this compound is engaging with its target in my cells?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the stabilization of a target protein upon ligand binding.[5][6][7][8][9] Treatment of cells with an effective concentration of this compound should lead to an increase in the thermal stability of the SIRT5 protein. MedChemExpress notes that this compound (6-200 µM) stabilizes the SIRT5 protein with a temperature shift of 1.8°C in a dose-dependent manner.[1] Western blotting for SIRT5 in the soluble fraction of cell lysates after heat treatment is a common method for detecting this shift.
Q4: What are the common solvents for dissolving and diluting this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | - Concentration too low: The concentration of the inhibitor may be insufficient to effectively inhibit SIRT5 in your specific cell line. - Poor cell permeability: The inhibitor may not be efficiently entering the cells. - Inhibitor degradation: The inhibitor may be unstable in the cell culture medium over the course of the experiment. - Cell line insensitivity: The chosen cell line may not be dependent on SIRT5 activity for the phenotype being measured. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM). - Confirm target engagement using a CETSA. - Check the stability of the inhibitor in your cell culture medium. - Consider using a different cell line known to be sensitive to SIRT5 inhibition. |
| High levels of cell death (cytotoxicity) | - Concentration too high: The inhibitor concentration may be toxic to the cells. - Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cell viability assay (e.g., MTT or CCK-8) to determine the GI50 (concentration for 50% growth inhibition) and select a concentration below this for your experiments. - Lower the inhibitor concentration and/or shorten the treatment duration. - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). |
| Inconsistent or variable results | - Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Cell density: The initial seeding density can influence the response to the inhibitor. - Inhibitor stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of the inhibitor. | - Use cells with a consistent and low passage number for all experiments. - Optimize and maintain a consistent cell seeding density. - Aliquot the inhibitor stock solution and store it properly to avoid degradation. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the binding of this compound to the SIRT5 protein in intact cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against SIRT5
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for SIRT5.
-
Quantify the band intensities to determine the amount of soluble SIRT5 at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Signaling Pathways and Experimental Workflows
Caption: SIRT5 signaling pathways in metabolism and cancer.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 4. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. CETSA [cetsa.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of SIRT5 inhibitor 4
This guide provides troubleshooting assistance for researchers using SIRT5 Inhibitor 4, focusing on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to competitively bind to the active site of the SIRT5 enzyme. SIRT5 is an NAD+-dependent deacylase that removes negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins.[1][2] By blocking this activity, the inhibitor causes an accumulation of these post-translational modifications, thereby modulating critical metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.[1][2]
Q2: What are the potential off-target effects of this compound?
While designed for SIRT5, small molecule inhibitors can sometimes interact with other proteins, especially those with similar structural folds. Potential off-target effects for a sirtuin inhibitor may include:
-
Inhibition of other sirtuin isoforms: SIRT1 and SIRT2 are common off-targets for sirtuin inhibitors and their inhibition can lead to distinct cellular phenotypes, such as altered p53 acetylation (SIRT1) or α-tubulin acetylation (SIRT2).[3][4][5]
-
Interaction with other NAD+-binding proteins: The inhibitor may interact with other enzymes that utilize NAD+ as a cofactor.
-
Non-specific cytotoxicity: At higher concentrations, the compound may induce cell stress or death through mechanisms unrelated to sirtuin inhibition.[6]
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired on-target effect (e.g., increased succinylation of a known SIRT5 substrate).[6]
-
Use appropriate controls: Always include a negative control compound that is structurally similar but inactive against SIRT5. Additionally, using genetic controls like SIRT5 knockdown or knockout cells can help confirm that the observed phenotype is specific to SIRT5 inhibition.[7]
-
Limit exposure time: Treat cells for the minimum time required to observe the desired on-target effect.
-
Validate key findings: Use orthogonal approaches, such as siRNA-mediated knockdown of SIRT5, to confirm that the biological effects observed with the inhibitor are consistent with the genetic perturbation.[3]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity
Q: I'm observing significant cell death at concentrations where I expect to see specific SIRT5 inhibition. Is this an off-target effect?
A: It is possible. While inhibition of SIRT5 has been linked to apoptosis in some cancer cells, unexpected or excessive cytotoxicity, especially in non-cancerous cell lines, may point to off-target effects. This could be due to inhibition of other critical enzymes or general cellular stress.
To distinguish between on-target and off-target cytotoxicity, a systematic approach is necessary.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat cells with the inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Problem 2: Results Inconsistent with Genetic Models
Q: The phenotype I observe with this compound (e.g., changes in cell metabolism) does not match published data from SIRT5 knockout/knockdown experiments. How can I confirm the inhibitor's specificity in my system?
A: Discrepancies between chemical inhibition and genetic perturbation are often a strong indicator of off-target effects. This compound may be affecting other proteins that regulate similar or parallel pathways. For example, SIRT1 and SIRT3 also play significant roles in metabolism.[8][9]
-
Sirtuin Isoform Selectivity Profiling: Assess the inhibitory activity of the compound against other human sirtuins (SIRT1-3, 6, 7). This is often done via in vitro enzymatic assays using recombinant sirtuins.
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct binding of the inhibitor to its target inside intact cells.[10] A thermal shift indicates that the inhibitor is engaging with the protein and stabilizing it against heat-induced denaturation.[10][11] This can be used to test for engagement with SIRT5 as well as suspected off-targets like SIRT1 or SIRT2.
-
Global Proteomics/PTM Analysis: Use mass spectrometry to analyze global changes in protein expression or post-translational modifications (PTMs). On-target SIRT5 inhibition should primarily increase lysine succinylation, malonylation, and glutarylation.[1] Significant changes in other PTMs (like acetylation) or widespread protein expression changes may indicate off-target activity.[12]
| Target | IC50 (nM) | Selectivity (Fold vs. SIRT5) |
| SIRT5 | 50 | 1x |
| SIRT1 | 1,500 | 30x |
| SIRT2 | 950 | 19x |
| SIRT3 | 2,500 | 50x |
| Kinase X | >10,000 | >200x |
| Kinase Y | >10,000 | >200x |
This table illustrates how selectivity data can reveal potential off-targets. In this example, the inhibitor is reasonably selective for SIRT5 but may inhibit SIRT1 and SIRT2 at higher concentrations.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using antibodies against the target protein (SIRT5) and potential off-targets (e.g., SIRT1, SIRT2).
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[10][13]
Problem 3: Lack of Expected Downstream Molecular Effect
Q: I've treated my cells with this compound, but I'm not seeing an increase in the succinylation of my specific protein of interest via Western blot. What could be wrong?
A: This issue can arise from several factors, not all of which are related to off-target effects. It's important to systematically rule out experimental and biological variables.
-
Confirm Target Engagement: Before troubleshooting downstream effects, ensure the inhibitor is binding to SIRT5 in your cells using CETSA as described above.
-
Assess Global Succinylation: Your specific protein of interest may not be a primary SIRT5 substrate in your particular cell line or context. Use a pan-anti-succinyl-lysine antibody to perform a Western blot on lysates from treated and untreated cells. A general increase in the succinylation signal across many protein bands would indicate that the inhibitor is working as expected on a global level.[7]
-
Antibody Validation: Ensure your antibody for the specific succinylated protein is working correctly. Include a positive control if available (e.g., lysate from SIRT5 knockout cells where the modification is known to be elevated).
-
Compound Bioavailability: Verify that the compound is cell-permeable and stable in your culture medium for the duration of the experiment. This can be assessed using LC-MS analysis of the cell lysate and medium over time.[14]
-
Biological Context: The regulation of PTMs is complex. The cell may have compensatory mechanisms, or the turnover of the succinyl group on your protein of interest might be very rapid due to the action of other enzymes. Consider a time-course experiment to see if the effect is transient.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SIRT1 and SIRT2 inhibition impairs pediatric soft tissue sarcoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Selectivity of SIRT5 Inhibitor 4
Welcome to the technical support center for researchers working with SIRT5 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of selective SIRT5 inhibitors, with a specific focus on issues related to "Inhibitor 4," a cyclic peptide that displays cross-reactivity with SIRT2.
Frequently Asked Questions (FAQs)
Q1: Why does my SIRT5 inhibitor show activity against other sirtuins, such as SIRT1, SIRT2, or SIRT3?
A1: The seven human sirtuins (SIRT1-7) share a conserved catalytic domain. While inhibitors are often designed to target specific features of one isoform, structural similarities in the active site, particularly the NAD+ binding pocket, can lead to off-target inhibition. The primary difference exploited for SIRT5 selectivity is its unique preference for substrates with negatively charged acyl groups, such as succinyl-, malonyl-, and glutaryl-lysine, whereas SIRT1, SIRT2, and SIRT3 preferentially catalyze the removal of acetyl groups.[1][2][3] If your inhibitor does not effectively leverage this substrate difference, it may inhibit multiple isoforms.
Q2: What are the primary strategies for developing a highly selective SIRT5 inhibitor?
A2: There are several established strategies:
-
Substrate Mimicking: Design inhibitors that mimic SIRT5's preferred negatively charged substrates (e.g., glutaryl- or succinyl-lysine). This approach leverages the natural substrate specificity of SIRT5, as other sirtuins bind these structures poorly.[3][4]
-
Mechanism-Based Inhibition: Utilize a "warhead" moiety, like a thiosuccinyl or thiourea group, that forms a stalled intermediate in the active site. The selectivity is derived from SIRT5's unique ability to recognize the succinyl-like structure.[2][5]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of a lead compound and evaluate the impact on potency and selectivity against a panel of sirtuins. This iterative process helps identify key structural features that enhance SIRT5-specific binding.[2][4][[“]]
-
Cyclization: For peptide-based inhibitors, creating a cyclic structure can introduce conformational rigidity. This can lock the peptide into a shape that fits the SIRT5 active site preferentially over other sirtuin isoforms and can also improve metabolic stability.[7][8]
Q3: My lead compound is a linear peptide with good SIRT5 inhibition but poor cell permeability and stability. What should I do?
A3: Linear peptides often suffer from metabolic instability and low membrane permeability, limiting their utility in cell-based assays and in vivo studies.[8] A recommended strategy is to design cyclic peptide analogs. Cyclization, for instance by creating a side chain-to-side chain bridge, can significantly enhance proteolytic stability and may improve cell permeability while maintaining or even improving selectivity.[7][8]
Troubleshooting Guide: Improving the Selectivity of Inhibitor 4
This guide addresses the specific issue observed with Inhibitor 4 , a cyclic pentapeptide that inhibits SIRT5 and SIRT2 with comparable potency, and outlines a rational approach to improve its selectivity for SIRT5.
Problem: My cyclic peptide, Inhibitor 4, which contains a SIRT5-selective "warhead" (Nε-carboxyethyl-thiocarbamoyl-lysine), shows potent inhibition of SIRT2 (IC50 ~9.2 μM), nearly identical to its potency against SIRT5.[7]
Step 1: Re-evaluate the Inhibitory "Warhead" and Scaffold
-
Question: Is the lack of selectivity caused by the warhead or the surrounding peptide scaffold?
-
Analysis: The Nε-carboxyethyl-thiocarbamoyl-lysine moiety is generally considered a selective SIRT5 inhibitory warhead.[7] Therefore, the lack of selectivity in Inhibitor 4 likely arises from the surrounding macrocyclic peptide structure. The specific conformation of the peptide backbone may create favorable interactions with the SIRT2 active site, effectively overriding the inherent selectivity of the warhead.[7]
Step 2: Propose Structural Modifications (Structure-Activity Relationship)
-
Objective: Modify the macrocyclic bridging unit to disrupt favorable interactions with SIRT2 while maintaining or improving binding to SIRT5.
-
Strategy: Synthesize a library of analogs where the amino acid residues forming the macrocycle are altered. A successful example from the literature involves creating Inhibitor 5 , which features a different macrocyclic bridging unit compared to Inhibitor 4. This single change resulted in a dramatic improvement in selectivity.[7]
Step 3: Synthesize and Screen Analogs for Selectivity
-
Action: Following synthesis, screen the new analogs (e.g., Inhibitor 5) against a panel of human sirtuins (minimally SIRT1, SIRT2, SIRT3, and SIRT5).
-
Expected Outcome: The goal is to identify an analog that retains potent SIRT5 inhibition while exhibiting significantly weaker inhibition of other sirtuins. For example, Inhibitor 5 maintained strong SIRT5 inhibition (IC50 ~7.5 μM) but became a very weak SIRT2 inhibitor (IC50 > 1,000 μM), demonstrating a successful enhancement of selectivity.[7]
Step 4: Characterize the Mechanism of Inhibition
-
Question: How does the optimized inhibitor interact with SIRT5?
-
Action: Perform enzyme kinetic assays to determine the mechanism of inhibition (e.g., competitive, uncompetitive, or non-competitive) with respect to both the peptide substrate and the NAD+ cofactor. Many selective SIRT5 inhibitors act as substrate-competitive inhibitors.[3][4][9]
-
Validation: Confirm direct binding of the inhibitor to SIRT5 using a biophysical method such as a thermal shift assay.[4][10]
Data Presentation
Table 1: Sirtuin Inhibition Profile of Cyclic Peptide Inhibitors 4 and 5
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | SIRT5 IC50 (μM) | SIRT6 IC50 (μM) | Selectivity for SIRT5 over SIRT2 |
| Inhibitor 4 | >1000 | ~9.2 | >1000 | ~7.5 | >1000 | ~1-fold |
| Inhibitor 5 | >1000 | >1000 | >1000 | ~7.5 | >1000 | >133-fold |
| Data sourced from[7]. IC50 is the inhibitor concentration at which enzyme activity is reduced by 50%. |
Table 2: Inhibition Data for Other Published SIRT5 Inhibitors
| Inhibitor | Type | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | SIRT5 IC50 (μM) | Reference |
| H3K9TSu | Thiosuccinyl Peptide | >100 | >100 | >100 | 5 | [3] |
| Suramin | Small Molecule | 5 | 10 | 75 | 25 | [3] |
| Compound 32 | Thiourea Derivative | >83.3 | >83.3 | >83.3 | 0.11 | [5] |
| Compound 39 | Peptide Derivative | >50 | >50 | >50 | 0.0154 | [5] |
| Compound 47 | Pyrazolone Derivative | >80 | >80 | >80 | 0.21 | [9][11] |
Visualized Workflows and Pathways
Caption: SIRT5 regulates key metabolic pathways and ROS detoxification in the mitochondria.
Caption: Experimental workflow for improving the selectivity of a SIRT5 inhibitor.
Caption: Troubleshooting logic for addressing the selectivity issue of Inhibitor 4.
Experimental Protocols
Protocol 1: In Vitro Sirtuin Inhibition Assay (Fluorogenic)
This protocol describes a standard endpoint assay to measure the inhibitory activity of a compound against a specific sirtuin isoform.
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, 2, 3, 5, or 6)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
Fluorogenic peptide substrate:
-
Test inhibitor (dissolved in DMSO)
-
Developer Solution (e.g., Assay Buffer containing 2 mM Nicotinamide and 2.5 mg/mL Trypsin)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add 25 µL of Assay Buffer (for blank), buffer with DMSO (for negative control), or the diluted inhibitor.
-
Add 50 µL of a 2x enzyme/substrate/NAD+ master mix to each well. Final concentrations should be optimized, but typical ranges are:
-
Mix gently and incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate development by adding 25 µL of Developer Solution to each well. The nicotinamide inhibits the sirtuin reaction, and trypsin cleaves the deacetylated/desuccinylated substrate to release the fluorophore.
-
Incubate at room temperature for 90 minutes or until the signal in the negative control wells stabilizes.[13]
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm, depending on the fluorophore).
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative (0% inhibition) and blank (100% inhibition) controls.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Sirtuin Selectivity Profiling
This protocol uses the assay described in Protocol 1 to determine the selectivity of an inhibitor across multiple sirtuin isoforms.
Procedure:
-
Perform the In Vitro Sirtuin Inhibition Assay (Protocol 1) for your lead compound in parallel against a panel of sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3, SIRT5, SIRT6).
-
Ensure you use the appropriate fluorogenic substrate for each sirtuin isoform.
-
Determine the IC50 value of the inhibitor for each sirtuin.
-
Calculate the selectivity index by dividing the IC50 for an off-target sirtuin (e.g., SIRT2) by the IC50 for the target sirtuin (SIRT5). A selectivity index >10 is generally considered a good starting point for a selective inhibitor.
References
- 1. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 2. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. A Selective Cyclic Peptidic Human SIRT5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
SIRT5 inhibitor 4 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of SIRT5 Inhibitor 4 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For final dilutions into aqueous buffers for experiments, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid off-target effects.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be pH and temperature-dependent. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use. Avoid prolonged storage of the inhibitor in aqueous solutions.
Q4: Can I use this compound in cell culture experiments?
A4: Yes, this compound can be used in cell culture. However, it is crucial to first determine the optimal concentration and incubation time for your specific cell line and experimental conditions. A dose-response curve is recommended to assess cytotoxicity and efficacy.
Q5: What is the selectivity profile of this compound?
A5: While designed to be a potent inhibitor of SIRT5, some off-target effects on other sirtuin family members (SIRT1, SIRT2, SIRT3) might be observed at higher concentrations.[1][2][3][4] It is recommended to consult the specific product datasheet for detailed selectivity data or perform your own selectivity profiling.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of SIRT5 Activity
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage conditions were maintained. |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Perform a concentration-response experiment to confirm the IC50 in your assay. |
| Assay Conditions | Optimize assay parameters such as substrate and NAD+ concentrations, as these can affect inhibitor potency.[5] |
| Enzyme Activity | Confirm the activity of your SIRT5 enzyme preparation using a positive control. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Reduce the final concentration of DMSO in your assay to below 0.5%. |
| Inhibitor Precipitation | Visually inspect the solution for any precipitates. If necessary, sonicate briefly or prepare a fresh dilution. |
| Non-specific Binding | Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. |
| Cross-reactivity with other Sirtuins | If possible, test the effect of the inhibitor on other sirtuin isoforms to determine its selectivity.[1][2][3][4] |
Quantitative Data Summary
The stability of SIRT5 inhibitors can vary. The following table summarizes representative stability data for some SIRT5 inhibitors in common experimental conditions. Please note that this is generalized information, and specific stability data for "this compound" should be determined empirically.
| Condition | Parameter | Value | Reference |
| Human Serum (37°C) | Half-life | > 24 hours (for some aryl fluorosulfate-based inhibitors) | [6] |
| Aqueous Buffer (pH 7.4, 25°C) | Half-life | Variable; prepare fresh | General Recommendation |
| DMSO Stock (-80°C) | Stability | > 6 months | General Recommendation |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro SIRT5 Inhibition Assay (Fluorogenic)
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the SIRT5 enzyme, the fluorogenic substrate (e.g., a succinylated peptide with a fluorophore), and the diluted inhibitor.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for the desired time.
-
Stop the reaction and measure the fluorescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Workflows
SIRT5 is a key regulator of several metabolic pathways.[7][8][9][10][11] Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: SIRT5 signaling pathways and points of regulation.
Caption: General experimental workflow for in vitro SIRT5 inhibition assay.
Caption: Troubleshooting logic for lack of SIRT5 inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 9. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
overcoming resistance to SIRT5 inhibitor 4 in cancer cells
Technical Support Center: SIRT5 Inhibitor 4
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the role of SIRT5 in cancer and developing strategies to overcome resistance to its inhibition.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and what is its role in cancer?
Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase primarily located in the mitochondria. It removes acidic acyl modifications from lysine residues on target proteins, such as succinyl, malonyl, and glutaryl groups.[1][2][3] Its role in cancer is complex and highly context-dependent, acting as either a tumor promoter or a tumor suppressor depending on the cancer type and the specific metabolic pathways it regulates.[2][4]
-
As a Tumor Promoter: In cancers like non-small cell lung cancer (NSCLC) and breast cancer, SIRT5 can promote cell proliferation, metabolic reprogramming (such as enhancing the Warburg effect), and resistance to chemotherapy.[4][5][6] It achieves this by modulating key metabolic enzymes involved in glycolysis, the TCA cycle, and glutaminolysis.[1][7] For instance, SIRT5 can stabilize glutaminase (GLS), an enzyme critical for the glutamine metabolism that fuels many cancer cells.[5][8]
-
As a Tumor Suppressor: In other cancers, such as pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC), SIRT5 expression is associated with a better prognosis.[7][9][10] In these contexts, it can inhibit oncogenic pathways. For example, by desuccinylating and inhibiting acyl-CoA oxidase 1 (ACOX1), SIRT5 can reduce the production of reactive oxygen species (ROS) and mitigate oxidative stress.[7]
Q2: What is this compound and what is its mechanism of action?
This compound (also known as compound 11) is a potent and selective small-molecule inhibitor of SIRT5.[11] It functions by binding to the active site of the SIRT5 enzyme, preventing it from removing succinyl, malonyl, and glutaryl groups from its protein substrates.[3] This leads to an accumulation of these post-translational modifications, altering the activity of key metabolic and stress-response proteins, which can disrupt cancer cell growth and survival in tumors where SIRT5 acts as an oncogene.[3]
Q3: Why are my cancer cells not responding to this compound?
Lack of response, or intrinsic resistance, can be due to several factors:
-
Low or Absent SIRT5 Expression: The cell line may not express sufficient levels of SIRT5 for the inhibitor to have a significant effect.
-
Tumor Suppressor Role: In certain cancer types (e.g., PDAC), SIRT5 may function as a tumor suppressor. Inhibiting it could paradoxically promote, rather than inhibit, cell growth.[9][10]
-
Pre-existing Bypass Pathways: The cancer cells may already possess robust, SIRT5-independent metabolic or antioxidant pathways that compensate for the inhibition of SIRT5.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell viability or proliferation at expected concentrations. | 1. The cell line has low SIRT5 expression. 2. SIRT5 acts as a tumor suppressor in this cell type. 3. The compound has degraded due to improper storage. | 1. Verify SIRT5 Expression: Perform Western Blot or qRT-PCR to confirm SIRT5 protein and mRNA levels in your cell line. Compare with a positive control cell line if available. 2. Review Literature: Check if SIRT5 is reported as an oncogene or tumor suppressor in your cancer model.[4][9] Consider testing a cell line where SIRT5 is a known oncogene (e.g., A549 NSCLC cells).[1] 3. Confirm Compound Integrity: Use a fresh aliquot of the inhibitor and ensure it has been stored as recommended. |
| Increased cell proliferation observed after treatment. | SIRT5 is likely functioning as a tumor suppressor in your specific cancer cell line. Inhibiting its activity removes this suppressive effect. | Shift Research Focus: This is a significant finding. Investigate the tumor-suppressive pathways regulated by SIRT5 in this context. Measure changes in ROS levels or the activity of known SIRT5 tumor-suppressive targets like ACOX1.[7] |
| Cells develop resistance after initial sensitivity (Acquired Resistance). | 1. Metabolic Reprogramming: Cells have rewired their metabolism to bypass the need for SIRT5-regulated enzymes. A common mechanism is the upregulation of glutaminolysis.[12][13] 2. Upregulation of Antioxidant Defenses: Cells have compensated for increased ROS by upregulating other antioxidant pathways, such as the Nrf2 signaling pathway.[6] 3. Target Mutation: (Less common) Mutations in the SIRT5 gene could prevent inhibitor binding. | 1. Metabolic Analysis: Perform metabolomics or a Seahorse assay to identify altered metabolic pathways. Measure glutaminase (GLS) expression and activity.[5] 2. Assess Redox State: Measure intracellular ROS levels and quantify the expression of Nrf2 and its downstream target genes (e.g., NQO1, GCLC).[6] 3. Sequence SIRT5: Sequence the SIRT5 gene in your resistant cell line to check for mutations in the inhibitor binding site. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inconsistent inhibitor concentration or treatment duration. 3. Cell line heterogeneity. | 1. Standardize Protocols: Ensure precise and consistent cell counting and seeding. 2. Calibrate Equipment: Use calibrated pipettes for preparing drug dilutions. 3. Clone Selection: If heterogeneity is suspected, consider using a single-cell-cloned population for your experiments. |
Section 3: Visualized Workflows and Pathways
SIRT5 Signaling and Inhibition
The following diagram illustrates the central role of SIRT5 in cancer metabolism and redox regulation, and how this compound intervenes. In oncogenic contexts, SIRT5 promotes glutaminolysis and suppresses ROS, supporting tumor growth.
Caption: SIRT5's role in promoting cancer cell metabolism and survival.
Experimental Workflow for Investigating Resistance
This workflow outlines the steps to develop and characterize a cancer cell line with acquired resistance to this compound.
Caption: Workflow for generating and analyzing resistant cancer cell lines.
Troubleshooting Logic
This flowchart provides a logical path for troubleshooting unexpected experimental results.
Caption: A logical flowchart for troubleshooting initial experimental outcomes.
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for SIRT5 and Nrf2 Expression
This protocol is for verifying the expression of target proteins.
-
Protein Extraction: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT5 (1:1000), Nrf2 (1:1000), and a loading control like β-actin or GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Intracellular ROS Measurement
This protocol uses Dichlorodihydrofluorescein diacetate (DCFDA) to measure cellular ROS.
-
Cell Culture: Seed cells in a 24-well plate or a 96-well black plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFDA Staining: Remove the medium, wash cells with PBS, and then add 10 µM DCFDA in serum-free medium. Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS to remove excess probe. Add PBS or medium back to the wells.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope with an excitation/emission of ~485/535 nm.
Section 5: Quantitative Data Summary
| Compound / Target | Parameter | Value / Observation | Cancer Context | Reference |
| This compound | IC50 | 26.4 µM | In vitro enzymatic assay | [11] |
| SIRT5 | Function | Oncogene | NSCLC, Breast Cancer | [5][6] |
| SIRT5 | Function | Tumor Suppressor | Pancreatic Cancer (PDAC), Liver Cancer (HCC) | [7][9][10] |
| SIRT5 Target | Glutaminase (GLS) | Stabilized by SIRT5 | Breast Cancer | [5][8] |
| SIRT5 Target | Nrf2 | Positively correlated with SIRT5 | NSCLC | [6] |
| SIRT5 Target | Pyruvate Kinase M2 (PKM2) | Activity suppressed by SIRT5 | NSCLC | [1] |
| SIRT5 Target | Superoxide Dismutase 1 (SOD1) | Activated by SIRT5 | General Antioxidant Defense | [1] |
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of SIRT5 in cancer. Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. SIRT5 facilitates cancer cell growth and drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 8. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
Technical Support Center: SIRT5 Inhibition Assays
Welcome to the technical support center for SIRT5 inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Section 1: Assay Setup & Reagent Choice
This section addresses common questions related to the initial design and setup of SIRT5 inhibition assays.
???+ question "FAQ 1: I am setting up a SIRT5 inhibition assay. Should I use a desuccinylase or a deacetylase substrate?"
???+ question "FAQ 2: What are the critical negative and positive controls for a SIRT5 inhibition assay?"
Section 2: Troubleshooting Common Problems
This section provides solutions to specific issues that may arise during your experiments.
???+ question "FAQ 3: My assay shows a very high background signal in the 'no enzyme' control wells. What could be the cause?"
???+ question "FAQ 4: My known inhibitor shows weak or no activity against SIRT5. Why is this happening?"
???+ question "FAQ 5: I've identified a potent SIRT5 inhibitor in my biochemical assay, but it has no effect in my cell-based assay. What's the problem?"
Section 3: Data Interpretation & Selectivity
???+ question "FAQ 6: My SIRT5 inhibitor also inhibits SIRT1, SIRT2, and SIRT3. How do I interpret this, and is this expected?"
Navigating SIRT5 Inhibition: A Technical Support Guide
Welcome to the technical support center for researchers utilizing SIRT5 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on controlling for potential toxicity of inhibitors such as SIRT5 Inhibitor 4.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and why is it a target in research?
Sirtuin 5 (SIRT5) is a protein primarily located in the mitochondria that belongs to the sirtuin family of NAD+-dependent deacylases.[1] It plays a crucial role in cellular metabolism by removing negatively charged acyl groups like succinyl, malonyl, and glutaryl from lysine residues on target proteins.[2] This regulation affects various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[3] Due to its involvement in these fundamental cellular processes, SIRT5 has emerged as a therapeutic target for a range of diseases, including cancer and metabolic disorders.
Q2: What are the potential causes of toxicity when using a SIRT5 inhibitor?
Toxicity from a SIRT5 inhibitor can arise from several factors:
-
On-target toxicity: Since SIRT5 is a key metabolic regulator, its inhibition can disrupt normal cellular metabolism, leading to adverse effects.
-
Off-target effects: The inhibitor may interact with other proteins besides SIRT5, leading to unintended biological consequences.
-
Mitochondrial dysfunction: As SIRT5 is a mitochondrial protein, its inhibition can impact mitochondrial health, potentially leading to mitochondrial toxicity.[4][5][6]
-
Compound-specific properties: The chemical properties of the inhibitor itself, independent of its SIRT5 activity, might contribute to cytotoxicity.
Q3: How can I determine the optimal concentration of a SIRT5 inhibitor to use in my experiments?
The optimal concentration will balance potent inhibition of SIRT5 with minimal cytotoxicity. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for SIRT5 activity and the half-maximal growth inhibitory concentration (GI50) for cytotoxicity in your specific cell line.[7] Ideally, you should work at a concentration that is several-fold higher than the IC50 for SIRT5 inhibition but significantly lower than the GI50 for cytotoxicity.
Q4: What are some signs of cytotoxicity to look for in my cell cultures?
Signs of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Induction of apoptosis or necrosis.
-
Increased production of reactive oxygen species (ROS).
-
Decreased mitochondrial membrane potential.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low inhibitor concentrations. | The inhibitor may have potent off-target effects or inherent cytotoxicity in your cell model. | 1. Perform a thorough literature search for known off-target effects of the specific inhibitor. 2. Test the inhibitor in a panel of different cell lines to assess cell line-specific sensitivity. 3. Include a structurally similar but inactive control compound in your experiments to distinguish between on-target and off-target toxicity. 4. Consider using a different SIRT5 inhibitor with a better-defined selectivity profile. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent inhibitor concentration due to improper storage or handling. 3. Contamination of cell cultures. | 1. Ensure consistent cell seeding density for all experiments.[6] 2. Aliquot the inhibitor upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment. 3. Regularly test cell cultures for mycoplasma contamination. |
| No observable effect of the inhibitor on my cells. | 1. The inhibitor may not be cell-permeable. 2. The concentration used is too low to effectively inhibit SIRT5. 3. The chosen endpoint is not sensitive to SIRT5 inhibition in your experimental model. | 1. Verify the cell permeability of the inhibitor from the literature or by performing a cellular uptake assay. 2. Confirm the IC50 of the inhibitor in a biochemical assay and ensure your working concentration is appropriate. 3. Measure a direct downstream target of SIRT5 (e.g., succinylation levels of a known substrate) to confirm target engagement. |
| Observed toxicity appears to be related to mitochondrial dysfunction. | The inhibitor may be directly affecting mitochondrial health. | 1. Perform assays to specifically measure mitochondrial function, such as a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 stain) or a Seahorse XF Analyzer to measure oxygen consumption rate (OCR). 2. Co-treat with a mitochondrial protective agent, such as an antioxidant (e.g., N-acetylcysteine), to see if it rescues the toxic phenotype. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and cytotoxic activities of several SIRT5 prodrug inhibitors in human breast cancer cell lines.
| Inhibitor | SIRT5 IC50 (µM) | MCF7 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| DK1-04e | 0.34[7][9] | ~5 | ~7.5 |
| DK1-04am | Not Reported | ~10 | ~15 |
| JH-I5-2e | Not Reported | > 20 | > 20 |
| JH-I5-2am | 2.1[4] | > 20 | > 20 |
Data adapted from a study on breast cancer cells.[7] GI50 values are approximate and were estimated from graphical data.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of a SIRT5 Inhibitor using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of a SIRT5 inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SIRT5 inhibitor stock solution (e.g., in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the SIRT5 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the GI50 value using appropriate software.
Protocol 2: Assessing On-Target Engagement by Western Blotting for a Succinylated SIRT5 Substrate
Objective: To confirm that the SIRT5 inhibitor is engaging its target within the cell by observing an increase in the succinylation of a known SIRT5 substrate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SIRT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a known succinylated SIRT5 substrate (e.g., anti-succinyl-lysine antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with the SIRT5 inhibitor at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the succinylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Acquire the image using a chemiluminescence imaging system. Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative increase in succinylation upon inhibitor treatment.
Visualizations
Caption: Simplified signaling pathway of SIRT5 and its inhibition.
Caption: Experimental workflow for evaluating a SIRT5 inhibitor.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 9. DK1-04 | SIRT5 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Improving the In vivo Bioavailability of SIRT5 Inhibitor 4
Welcome to the technical support center for SIRT5 inhibitor 4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and why is it a therapeutic target?
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] It is primarily located in the mitochondria and plays a crucial role in regulating various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and nitrogen metabolism.[1][3][4] SIRT5 removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[5][6] Due to its significant role in cellular energy metabolism and homeostasis, dysregulation of SIRT5 has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[1][3][7]
Q2: I am observing low plasma concentrations of this compound in my mouse model after oral administration. What are the potential causes?
Low plasma concentration, and therefore poor oral bioavailability, of a small molecule inhibitor like this compound can stem from several factors:
-
Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption.
-
Low intestinal permeability: The inhibitor may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[8]
-
Efflux by transporters: The inhibitor could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.
-
Chemical instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
Q3: What are the general strategies to improve the in vivo bioavailability of a small molecule inhibitor like this compound?
Several strategies can be employed to enhance the bioavailability of small molecule inhibitors:
-
Formulation Approaches:
-
Particle size reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve its dissolution rate.[9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[9]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution.[9]
-
Co-crystals: Forming co-crystals with a non-toxic coformer can alter the crystal packing and improve solubility.[9]
-
-
Chemical Modifications:
-
Prodrugs: A prodrug is an inactive precursor that is converted into the active drug in vivo. This approach can be used to improve solubility, permeability, and stability.[9]
-
-
Solid Form Strategies:
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between individual animals.
-
Question: What could be causing the high inter-individual variability in the plasma levels of this compound?
-
Answer: High variability can be due to differences in food intake (which can affect gastrointestinal pH and motility), stress levels, or genetic differences in metabolic enzymes among the animals. Ensure that all animals are fasted for a consistent period before dosing and that the formulation is homogenous.
Issue 2: The inhibitor appears to be effective in vitro but shows no efficacy in vivo.
-
Question: My in vitro assays show potent inhibition of SIRT5, but I do not observe any biological effect in my animal model. What should I investigate?
-
Answer: This discrepancy is often due to poor pharmacokinetic properties. It is crucial to confirm that the inhibitor is reaching the target tissue at a sufficient concentration to engage SIRT5. You should perform a pharmacokinetic study to determine the plasma and tissue concentrations of this compound. If the concentration is too low, you will need to explore the bioavailability enhancement strategies mentioned in the FAQs.
Issue 3: I need to choose a formulation strategy but I'm not sure where to start.
-
Question: How do I select the most appropriate formulation strategy for this compound?
-
Answer: The choice of formulation depends on the physicochemical properties of your inhibitor. A good starting point is to characterize its solubility, permeability (e.g., using a Caco-2 assay), and logP. If the compound has low solubility but high permeability (BCS Class II), strategies that improve dissolution rate, such as micronization or amorphous solid dispersions, are often effective. If both solubility and permeability are low (BCS Class IV), more advanced formulations like lipid-based systems or nanotechnology approaches may be necessary.[8]
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound to illustrate the impact of different formulation strategies on bioavailability. These values are for illustrative purposes and will vary depending on the specific properties of the inhibitor and the in vivo model.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Simple Suspension (in water) | 50 | 2 | 150 | 5 |
| Micronized Suspension | 150 | 1 | 450 | 15 |
| Lipid-Based Formulation | 400 | 1 | 1200 | 40 |
| Prodrug | 600 | 0.5 | 1800 | 60 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Basic In Vivo Bioavailability Study in Mice
This protocol outlines a standard procedure for assessing the oral bioavailability of this compound.
1. Animal Preparation:
- Use a sufficient number of mice (e.g., n=5 per group) to ensure statistical power.
- Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
2. Dosing:
- Intravenous (IV) Group (for determining absolute bioavailability):
- Prepare the inhibitor in a suitable vehicle for IV administration (e.g., saline with a solubilizing agent).
- Administer a single IV dose (e.g., 1-2 mg/kg) via the tail vein.
- Oral (PO) Group:
- Prepare the inhibitor in the desired oral formulation (e.g., simple suspension, micronized suspension, lipid-based formulation).
- Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood (approximately 50-100 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood to obtain plasma by centrifugation.
4. Sample Analysis:
- Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both the IV and PO groups.
- Calculate the absolute oral bioavailability using the following formula:
- Bioavailability (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: SIRT5 signaling pathway and the effect of inhibitor 4.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
Technical Support Center: Refining SIRT5 Inhibitor 4 Delivery Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering SIRT5 Inhibitor 4 for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound?
A1: The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility.[1][2][3][4][5] This can lead to precipitation in aqueous buffers and cell culture media, resulting in inconsistent experimental outcomes and reduced bioavailability.[1][2][4]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[6][7] It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue due to the inhibitor's low aqueous solubility. Here are some troubleshooting steps:
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
Use of Surfactants: For in vitro assays, a very low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-127 can help maintain solubility, but this must be carefully validated for cell compatibility.[4]
-
Lower the Final Concentration: It's possible that the desired final concentration exceeds the solubility limit of the compound in the aqueous medium. Consider performing a dose-response experiment to see if a lower concentration is still effective.
Q5: How can I improve the delivery of this compound for in vivo experiments?
A5: For in vivo delivery, a formulation that enhances solubility and bioavailability is necessary. Common strategies include using a co-solvent system. A widely used vehicle for poorly soluble compounds is a mixture of PEG300, Tween® 80, and saline or PBS.[6] Another option is formulation in corn oil.[6] The optimal formulation will depend on the specific animal model and route of administration and should be determined empirically.
Q6: Are there cell-permeable versions of SIRT5 inhibitors?
A6: Yes, to overcome poor cell permeability, which can be a consequence of certain chemical properties, some SIRT5 inhibitors have been developed as prodrugs.[8] These versions often have a carboxylic acid group protected by an acetomethoxy (am) or ethyl ester (e) group, which are cleaved by intracellular esterases to release the active inhibitor inside the cell.[8]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in media upon adding inhibitor | Final concentration exceeds solubility limit. | Perform serial dilutions in media. Ensure the final DMSO concentration is low (<0.5%). Test a lower final concentration of the inhibitor. |
| Shock precipitation from direct addition of concentrated stock. | Create an intermediate dilution of the inhibitor in a small volume of media before adding to the final culture volume. | |
| High variability between replicate wells | Uneven distribution of the inhibitor due to poor solubility. | After adding the inhibitor, gently swirl the plate to ensure even mixing. Visually inspect wells for any signs of precipitation before treating cells. |
| Cell health issues. | Run a vehicle control (DMSO) to ensure the solvent is not causing cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm cell health. | |
| No observable effect of the inhibitor | Ineffective delivery to cells. | Consider using a prodrug version of the inhibitor if available to improve cell permeability.[8] |
| Degradation of the inhibitor. | Use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock. | |
| Incorrect concentration. | Verify the IC50 of your specific inhibitor and ensure your working concentration is appropriate. The IC50 for this compound is 26.4 µM.[9] |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the formulation before injection | Inadequate solvent system. | Increase the ratio of co-solvents (e.g., PEG300, Tween® 80). Gently warm and sonicate the formulation to aid dissolution.[6] |
| Formulation instability. | Prepare the formulation fresh before each use. | |
| Low or no bioavailability/efficacy | Poor absorption from the injection site. | Optimize the delivery vehicle. Test different ratios of co-solvents or explore lipid-based formulations.[5] |
| Rapid metabolism/clearance of the inhibitor. | Increase the dosing frequency or consider a different route of administration (e.g., continuous infusion vs. bolus injection). | |
| Toxicity or adverse events in animals | Vehicle toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation. |
| Off-target effects of the inhibitor. | Ensure the inhibitor is highly selective for SIRT5 over other sirtuins.[9] |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound (compound 11) IC50 | 26.4 µM | [9] |
| Selectivity of this compound | >400 µM for other SIRT subtypes | [9] |
| Another Potent SIRT5 Inhibitor IC50 | 0.11 µM | [6][10] |
| Recommended Max DMSO in Cell Culture | < 0.5% (ideally ≤ 0.1%) | General cell culture best practice |
| Typical in vitro working concentration | 1-5x the IC50 value | General experimental design principle |
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound for In Vitro Cell Culture Experiments
-
Prepare Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the inhibitor in sterile DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 674.81 g/mol , dissolve 6.75 mg in 1 mL of DMSO.[6]
-
Vortex gently until the inhibitor is fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
-
Prepare Working Solution and Treat Cells:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilution Method: To achieve a final concentration of 25 µM in 10 mL of media, for example:
-
Pipette 975 µL of pre-warmed media into a sterile microcentrifuge tube.
-
Add 2.5 µL of the 10 mM stock solution to the media (this creates a 1:400 dilution, resulting in a 25 µM working solution).
-
Vortex the tube gently.
-
Remove the old media from your cells and replace it with the media containing the inhibitor.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of media (e.g., 2.5 µL of DMSO in 10 mL of media).
-
Incubate the cells for the desired treatment duration.
-
Protocol 2: Formulation of this compound for In Vivo (Rodent) Experiments
This is a general guideline and should be optimized for your specific compound and experimental model.
-
Prepare the Vehicle:
-
A common vehicle for intravenous (IV) or intraperitoneal (IP) injection is a mixture of PEG300, Tween® 80, and saline.
-
Prepare the vehicle by mixing:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
Mix the components in the order listed, ensuring each component is fully dissolved before adding the next. The solution should be clear.
-
-
Prepare the Final Formulation:
-
Calculate the required amount of this compound for your desired dose (e.g., 10 mg/kg).
-
Weigh the inhibitor and dissolve it first in the DMSO component of the vehicle.
-
Slowly add the PEG300 while vortexing.
-
Add the Tween® 80 and continue to mix.
-
Finally, add the saline dropwise while mixing to bring it to the final volume.
-
If necessary, gently warm the solution to 37°C or use a bath sonicator to aid dissolution. The final formulation should be a clear solution.
-
Administer the formulation to the animals immediately after preparation.
-
Important: Always include a group of animals that receives only the vehicle to control for any effects of the formulation itself.
-
Visualizations
Caption: SIRT5 signaling pathways and point of inhibition.
Caption: Experimental workflow for inhibitor preparation and delivery.
Caption: Troubleshooting logic for lack of inhibitor activity.
References
- 1. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. glpbio.com [glpbio.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SIRT5 inhibitor Datasheet DC Chemicals [dcchemicals.com]
Validation & Comparative
A Comparative Guide to SIRT5 Inhibitor 4 and Other Selective SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SIRT5 Inhibitor 4 (also known as compound 11) with other notable SIRT5 inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on the role of SIRT5 in various physiological and pathological processes.
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase that plays a crucial role in regulating cellular metabolism, particularly in the mitochondria. It primarily removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and ammonia detoxification.[1][2] Given its involvement in these fundamental processes, SIRT5 has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. This has driven the development of specific inhibitors to probe its function and therapeutic potential.
Quantitative Comparison of SIRT5 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected SIRT5 inhibitors. The data is compiled from various scientific publications and manufacturer's data sheets. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.
| Inhibitor Name | Alternate Name(s) | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM) | Mechanism of Action |
| This compound | Compound 11 | 26.4 [1][3] | >400 µM against other SIRT subtypes [1][3] | Not fully characterized, likely substrate-competitive |
| Suramin | 22 - 25[4][5] | SIRT1: 0.297, SIRT2: 1.15[5] | Binds to the NAD+ binding site[4] | |
| GW5074 | 19.5 (desuccinylation)[6] | Known Raf-1 kinase inhibitor[6] | Substrate-specific inhibition[6] | |
| MC3482 | 42% inhibition at 50 µM[1] | Selective over SIRT1 and SIRT3[1] | Affects glutamine metabolism[1] | |
| SIRT5 Inhibitor 2 | Compound 49 | 2.3[7] | Information not available | Inhibits SIRT5-dependent desuccinylation[7] |
| SIRT5 Inhibitor 3 | Compound 46 | 5.9[5] | Information not available | Competitive inhibitor, inhibits desuccinylation[5] |
| Et-29 | 0.04 (Ki)[5] | Selective[5] | Information not available | |
| Nicotinamide | 150[8] | Non-selective sirtuin inhibitor | Non-competitive inhibitor[4] | |
| Sirtinol | >100[9] | Inhibits SIRT1 and SIRT2[9] | Interferes with deacetylase activity[4] | |
| Cambinol | Potent modulator[4] | Also inhibits SIRT1/2[4] | Targets the active site[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway regulated by SIRT5 and a general workflow for evaluating SIRT5 inhibitors.
Caption: SIRT5 regulates key metabolic pathways in the mitochondria through desuccinylation.
Caption: A generalized workflow for identifying and characterizing SIRT5 inhibitors.
Experimental Protocols
The following are generalized protocols for common assays used to determine the inhibitory activity of compounds against SIRT5. Specific parameters may need to be optimized based on the reagents and equipment available.
SIRT5 Fluorogenic Activity/Inhibition Assay
This assay measures the desuccinylase activity of SIRT5 using a fluorogenic substrate. The principle involves the deacylation of a succinylated peptide substrate, which then becomes susceptible to a developing enzyme that releases a fluorophore.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., from BPS Bioscience, Cat# 50126)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease to cleave the desuccinylated substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix containing SIRT5 assay buffer, NAD+ (final concentration, e.g., 500 µM), and the fluorogenic substrate (final concentration, e.g., 50 µM).
-
Add the desired concentration of the test inhibitor to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no SIRT5 enzyme).
-
Initiate the reaction by adding the recombinant SIRT5 enzyme (final concentration, e.g., 100 nM) to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developing solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro SIRT5 Desuccinylation Assay (Western Blot)
This assay qualitatively or semi-quantitatively assesses the ability of an inhibitor to block the desuccinylation of a protein substrate by SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinylated protein substrate (e.g., purified succinylated SHMT2)
-
NAD+
-
Desuccinylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 mM MgCl2, 20% glycerol, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Anti-succinyllysine antibody
-
Appropriate secondary antibody conjugated to HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Set up reaction tubes containing the desuccinylation buffer, NAD+ (final concentration, e.g., 1 mM), and the succinylated protein substrate.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no SIRT5 enzyme).
-
Initiate the reaction by adding recombinant SIRT5 enzyme to all tubes except the negative control.
-
Incubate the reactions at 30°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with an anti-succinyllysine antibody to detect the level of protein succinylation.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the succinylation signal in the presence of the inhibitor indicates its inhibitory activity.
Conclusion
This compound (compound 11) demonstrates high selectivity for SIRT5 over other sirtuin isoforms, making it a valuable tool for specifically investigating the functions of SIRT5.[1][3] While its potency is moderate compared to some other reported inhibitors, its selectivity is a key advantage in minimizing off-target effects. For researchers requiring a highly potent inhibitor, compounds like Et-29 or certain peptide-based inhibitors may be more suitable, although their selectivity profiles should be carefully considered. Broad-spectrum sirtuin inhibitors like Suramin and Nicotinamide can be useful for studying the overall effects of sirtuin inhibition but are not appropriate for dissecting the specific roles of SIRT5. The choice of inhibitor will ultimately depend on the specific experimental goals, including the required potency, selectivity, and cell permeability. The provided experimental protocols offer a starting point for the in vitro evaluation of these and other potential SIRT5 inhibitors.
References
- 1. This compound | SIRT5抑制剂 | MCE [medchemexpress.cn]
- 2. epigentek.com [epigentek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 inhibitor [dcchemicals.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating the Specificity of a SIRT5 Inhibitor Against Other Sirtuins: A Comparative Guide
This guide provides an objective comparison of the performance and specificity of a representative selective SIRT5 inhibitor against other human sirtuin isoforms. The content is intended for researchers, scientists, and drug development professionals interested in the evaluation of sirtuin inhibitors. The data and protocols presented are based on published experimental findings.
Sirtuin 5 (SIRT5) is a critical member of the sirtuin family of NAD+-dependent enzymes, primarily located in the mitochondria.[1] Unlike the canonical sirtuins SIRT1, SIRT2, and SIRT3, which are robust deacetylases, SIRT5 possesses weak deacetylase activity. Instead, it is an efficient desuccinylase, demalonylase, and deglutarylase, removing these negatively charged acyl groups from lysine residues on target proteins.[2][3] This unique substrate preference among the seven human sirtuins provides a strategic avenue for the development of highly selective inhibitors.[4] Such inhibitors are invaluable tools for studying the biological functions of SIRT5 and exploring its therapeutic potential in various diseases, including cancer and metabolic disorders.[2][4]
This guide uses a selective, cyclic peptidic SIRT5 inhibitor, referred to as Compound 5 in the cited literature, as a case study to illustrate the validation process for inhibitor specificity.[5]
Data Presentation: Inhibitor Specificity Profile
The inhibitory activity of Compound 5 was assessed against several human sirtuin isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Sirtuin Isoform | Primary Deacylase Activity | IC50 of Compound 5 (μM) | Selectivity over SIRT5 |
| SIRT5 | Desuccinylase, Demalonylase | ~7.5 [5] | - |
| SIRT1 | Deacetylase | >1000[5] | >133-fold |
| SIRT2 | Deacetylase | >1000[5] | >133-fold |
| SIRT3 | Deacetylase | >1000[5] | >133-fold |
| SIRT6 | Deacetylase | >1000[5] | >133-fold |
Table 1: Comparative inhibitory potency of Compound 5 across multiple human sirtuin isoforms. The data clearly demonstrates a high degree of selectivity for SIRT5 over other tested sirtuins.
Experimental Protocols
The specificity of a SIRT5 inhibitor is typically validated through in vitro enzymatic assays. The following is a detailed methodology for a common fluorogenic assay used to determine the IC50 values.
In Vitro Sirtuin Deacylase Inhibition Assay
This protocol measures the enzymatic activity of a sirtuin by quantifying the deacylation of a specific, fluorophore-labeled peptide substrate.
1. Materials and Reagents:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
Sirtuin-specific acylated peptide substrates (e.g., Fluor-de-Lys® based)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test Inhibitor (e.g., Compound 5) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP)
-
Developer Solution (containing a protease like trypsin and a fluorescence developer)
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the sirtuin enzyme, and the inhibitor solution (or vehicle control).
-
Initiate the enzymatic reaction by adding the specific peptide substrate and NAD+ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), allowing the deacylation reaction to proceed.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution typically contains a protease that cleaves the deacylated peptide, releasing the fluorophore from its quencher.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for complete signal development.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Normalize the data by setting the fluorescence of the vehicle control (no inhibitor) as 100% activity and the fluorescence of a control with a known pan-sirtuin inhibitor (e.g., Nicotinamide[7]) as 0% activity.
-
Plot the percentage of sirtuin activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations: Workflow and Selectivity Basis
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying principle of SIRT5 inhibitor selectivity.
Caption: Experimental workflow for determining sirtuin inhibitor IC50 values.
Caption: Basis of SIRT5 selectivity: unique substrate preference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unpacking the Nuances of SIRT5 Inhibition via Small Molecules Versus Genetic Abrogation
A Comparative Guide for Researchers in Cellular Metabolism and Drug Discovery
In the intricate world of cellular signaling and metabolic regulation, Sirtuin 5 (SIRT5) has emerged as a critical mitochondrial enzyme. As a primary lysine desuccinylase, demalonylase, and deglutarylase, SIRT5 plays a pivotal role in orchestrating key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), and glycolysis.[1][2][3] Consequently, the modulation of SIRT5 activity presents a compelling therapeutic strategy for a range of diseases, from metabolic disorders to cancer.[4] Researchers aiming to probe SIRT5 function are faced with a fundamental choice: pharmacological inhibition with small molecules or genetic knockdown. This guide provides an objective comparison of these two approaches, focusing on a potent and selective SIRT5 inhibitor, here referred to as SIRT5 Inhibitor 4 (exemplified by DK1-04e), and genetic knockdown methodologies such as siRNA, shRNA, and CRISPR/Cas9.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (DK1-04e) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible or irreversible binding to the SIRT5 active site, preventing substrate deacylation.[5] | Reduction or complete loss of SIRT5 protein expression through mRNA degradation or gene editing.[6][7] |
| Onset of Action | Rapid, typically within hours of administration.[5] | Slower, requiring time for protein turnover (days).[6] |
| Duration of Effect | Transient and dependent on inhibitor pharmacokinetics. | Can be transient (siRNA) or stable and long-term (shRNA, CRISPR).[7] |
| Specificity | Potential for off-target effects on other sirtuins or cellular proteins.[8] | Generally high on-target specificity, but potential for off-target gene silencing (siRNA/shRNA) or genomic alterations (CRISPR).[9][10] |
| Reversibility | Reversible, allowing for washout studies. | Generally irreversible (CRISPR) or requires re-expression. |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes. | Chronic loss of SIRT5 can trigger compensatory cellular mechanisms.[11] |
| In Vivo Application | Amenable to systemic administration in animal models.[12] | More complex, often requiring viral vectors or genetic modification of the organism. |
Quantitative Comparison of Effects
The following tables summarize quantitative data from studies utilizing either pharmacological inhibition or genetic knockdown of SIRT5. It is important to note that direct comparisons can be challenging due to variations in experimental systems, cell types, and methodologies.
Table 1: Impact on Cancer Cell Proliferation and Tumor Growth
| Parameter | Cell Line | Method | Effect | Reference |
| Cell Viability (GI50) | MCF7 Breast Cancer | DK1-04e (72h) | ~20 µM | [5] |
| Anchorage-Independent Growth | SKBR3 Breast Cancer | SIRT5 siRNA | Marked reduction in colony formation | [5] |
| Population Doubling | MDA-MB-231 Breast Cancer | SIRT5 CRISPR/Cas9 | Significantly slower proliferation | [5] |
| Tumor Growth (in vivo) | MMTV-PyMT Mouse Model | DK1-04e (50 mg/kg/day) | Significant reduction in tumor size and weight | [12] |
| Tumor Growth (in vivo) | MDA-MB-231 Xenograft | SIRT5 Knockdown | Significantly smaller tumors | [13] |
Table 2: Effects on SIRT5 Activity and Target Succinylation
| Parameter | System | Method | Effect | Reference |
| SIRT5 Desuccinylase Activity (IC50) | In vitro | DK1-04 | 0.34 µM | [5] |
| Global Lysine Succinylation | MCF7 Cells | DK1-04e (50 µM, 24h) | Substantial increase | [5] |
| Global Lysine Succinylation | Sirt5-/- Mouse Liver | Genetic Knockout | Prominently increased | [14] |
| HADHA Succinylation | MOLM-13 AML Cells | SIRT5 Knockdown | Increased succinylation level | [15] |
| HMGCS2 Succinylation | Sirt5-/- Mouse Liver | Genetic Knockout | Significantly higher succinylation | [14] |
Experimental Protocols
Pharmacological Inhibition with DK1-04e
Objective: To assess the effect of SIRT5 inhibition on cancer cell proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DK1-04e (SIRT5 inhibitor prodrug)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a stock solution of DK1-04e in DMSO.
-
Prepare serial dilutions of DK1-04e in complete growth medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the existing medium from the cells and add the medium containing different concentrations of DK1-04e or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.[5]
Genetic Knockdown of SIRT5 using CRISPR/Cas9
Objective: To generate a stable SIRT5 knockout cell line to study the long-term effects of SIRT5 loss on cell proliferation.
Materials:
-
Parental cell line (e.g., MDA-MB-231)
-
Lentiviral vector expressing Cas9 and a SIRT5-specific guide RNA (gRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
SIRT5 antibody for Western blot validation
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the SIRT5 gRNA/Cas9 lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection and filter it through a 0.45 µm filter.
-
Transduction: Seed the target cells (MDA-MB-231) and infect them with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: 24-48 hours post-infection, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Validation: Expand the selected cell population and validate the knockout of SIRT5 by Western blotting using a SIRT5-specific antibody.
-
Phenotypic Analysis: Perform proliferation assays (e.g., cell counting, population doubling analysis) to compare the growth rate of the SIRT5 knockout cells with the parental cell line.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of SIRT5 in metabolic pathways and the logical workflow for comparing pharmacological and genetic inhibition.
Caption: SIRT5 regulation of key metabolic pathways.
Caption: Experimental workflow for comparing SIRT5 inhibitor and knockdown.
Concluding Remarks
The choice between a pharmacological inhibitor and genetic knockdown of SIRT5 is contingent upon the specific research question. For studying the acute effects of SIRT5 inhibition and for in vivo therapeutic applications, a potent and selective inhibitor like DK1-04e is an invaluable tool.[5][12] Conversely, genetic knockdown, particularly with CRISPR/Cas9, offers a "cleaner" approach for dissecting the long-term consequences of SIRT5 loss, albeit with the potential for inducing compensatory cellular responses.[11] A comprehensive understanding of SIRT5's role in health and disease will ultimately be achieved by leveraging the complementary strengths of both methodologies. Researchers are encouraged to validate findings from one approach with the other to build a more robust and nuanced picture of SIRT5 biology.
References
- 1. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomics Based Identification of SIRT5 and Protein Kinase C Epsilon Regulated Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. idtdna.com [idtdna.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined shRNA over CRISPR/cas9 as a methodology to detect off-target effects and a potential compensatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SIRT5 Inhibitor Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent lysine deacylase, has emerged as a significant regulator of metabolic pathways and a promising therapeutic target in various cancers. Its role in desuccinylating, demalonylating, and deglutarylating key metabolic enzymes makes it a critical node in cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of the effects of the novel SIRT5 inhibitor 4 and other key SIRT5 inhibitors across different cancer cell lines, supported by experimental data and detailed protocols.
Overview of this compound
This compound, also identified as compound 11, is a potent and selective covalent inhibitor of SIRT5.[3][4] It is characterized as a pyridyl-based aryl fluorosulfate.[3][4] While its ability to covalently label recombinant and cellular SIRT5 has been demonstrated, comprehensive studies detailing its effects on cell proliferation, apoptosis, and specific signaling pathways across a range of cell lines are limited in publicly available literature. One study indicated that a similar compound's prodrug form showed efficacy in SIRT5-dependent acute myeloid leukemia (AML) cell lines.[3] Another report suggested that a "compound 11" reduced cell proliferation in the HCT116 colorectal cancer cell line, though detailed data remains scarce.[5]
Comparative Analysis of SIRT5 Inhibitor Effects
To provide a broader context for the therapeutic potential of SIRT5 inhibition, this guide compares the cellular effects of three other well-characterized SIRT5 inhibitors: NRD167, MC3482, and Suramin.
Quantitative Data Summary
The following table summarizes the reported effects of these inhibitors on various cancer cell lines.
| Inhibitor | Cell Line(s) | Cancer Type | Reported Effect(s) | IC50 / Concentration | Reference(s) |
| NRD167 | SKM-1, OCI-AML2 | Acute Myeloid Leukemia (AML) | Inhibited cell proliferation, induced apoptosis, reduced oxidative phosphorylation. | 5-8 µM (proliferation) | [6][7][8][9][10] |
| AML Patient Samples | Acute Myeloid Leukemia (AML) | Inhibited colony formation. | Not specified | [7] | |
| MC3482 | MDA-MB-231 | Breast Cancer | Inhibited SIRT5 desuccinylase activity, increased intracellular ammonia, promoted autophagy and mitophagy. | 42% inhibition of SIRT5 at 50 µM | [11][12] |
| C2C12 | Mouse Myoblast | Increased intracellular ammonia, promoted autophagy and mitophagy. | 50 µM | [11] | |
| Suramin | A549 | Non-Small Cell Lung Cancer (NSCLC) | Increased PKM2 activity, reduced cell proliferation. | Not specified | [2] |
| NCI-N417, NCI-H187 | Small Cell Lung Cancer | IC50 for growth inhibition. At lower concentrations, stimulated proliferation in some lines. | 130 µM to 3715 µM | [2] | |
| MiaPaCa-2, AsPC-1, Capan-1 | Pancreatic Cancer | Inhibited proliferation in a dose-dependent manner, reduced viability at high concentrations. | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the SIRT5 inhibitor for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the SIRT5 inhibitor for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Inhibitor Treatment: Treat the cells with the SIRT5 inhibitor at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically those with >50 cells) in each well.
Visualizations
SIRT5 Signaling in Cancer Metabolism
Caption: SIRT5's role in regulating cancer metabolism.
General Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating SIRT5 inhibitor effects.
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-oncogene Addiction to SIRT5 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Versiti - Targeting the Metabolic Regulator SIRT5 in Acute Myeloid Leukemia | Michael Deininger Laboratory | Versiti Blood Research Institute [versiti.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SIRT5 IS A DRUGGABLE METABOLIC VULNERABILITY IN ACUTE MYELOID LEUKEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT5 Inhibitors: SIRT5 Inhibitor 4 vs. MC3482
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent Sirtuin 5 (SIRT5) inhibitors: SIRT5 Inhibitor 4 and MC3482. This document summarizes their biochemical properties, mechanisms of action, and available experimental data to aid in the selection of the appropriate tool for SIRT5-related research.
SIRT5, a member of the NAD+-dependent lysine deacylase family, plays a crucial role in regulating various metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[1][2][3] Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two commercially available SIRT5 inhibitors, offering a structured overview of their performance based on published data.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key quantitative parameters for this compound and MC3482.
| Parameter | This compound | MC3482 | Reference |
| Target | Sirtuin 5 (SIRT5) | Sirtuin 5 (SIRT5) | --INVALID-LINK--, --INVALID-LINK-- |
| IC50 (SIRT5) | 26.4 µM | Not explicitly reported; 42% inhibition at 50 µM | --INVALID-LINK--, --INVALID-LINK-- |
| Selectivity | >400 µM for other SIRT subtypes | No significant inhibition of SIRT1 and 8% inhibition of SIRT3 at 50 µM | --INVALID-LINK--, --INVALID-LINK-- |
| Mechanism of Action | Inhibition of SIRT5 deacylase activity | Inhibition of SIRT5 desuccinylase activity | --INVALID-LINK--, [MC3482 |
| In Vitro Activity | Stabilizes SIRT5 protein in a dose-dependent manner (6-200 µM) | Induces autophagy and mitophagy in SIRT5-silenced and wild-type cells | --INVALID-LINK--, [MC3482 |
| In Vivo Activity | Data not available | Ameliorates microglia-induced neuroinflammation in a mouse model of ischemic stroke | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
SIRT5 Inhibition Assay (General)
A general protocol for assessing SIRT5 inhibitory activity can be adapted from commercially available kits.
-
Principle: The assay measures the fluorescence generated by the deacetylation of a synthetic acetylated peptide substrate by SIRT5.
-
Procedure:
-
Prepare a reaction mixture containing SIRT5 enzyme, NAD+, and the acetylated peptide substrate in an appropriate assay buffer.
-
Add the test inhibitor (this compound or MC3482) at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[4][]
-
Cell-Based Assay with MC3482
-
Cell Lines: MDA-MB-231 (human breast cancer) and C2C12 (mouse myoblast) cells.[6]
-
Treatment: Cells are treated with 50 µM of MC3482 for 24 hours.[6]
-
Endpoint: Measurement of ammonia levels in the culture medium to assess the impact on glutamine metabolism.[6]
In Vivo Study with MC3482
-
Animal Model: Mouse model of ischemic stroke.
-
Administration: 2 mg/kg of MC3482 administered daily for 7 days via lateral ventricular injection.
-
Endpoint: Assessment of neurological function and markers of neuroinflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to SIRT5 and its inhibitors.
Figure 1. Overview of metabolic pathways regulated by SIRT5.
The above diagram illustrates the central role of SIRT5 in regulating key mitochondrial metabolic pathways. SIRT5 inhibitors, such as this compound and MC3482, block its activity, thereby influencing these metabolic processes.
Figure 2. Proposed mechanism of MC3482-induced autophagy.
This diagram depicts the proposed signaling cascade initiated by MC3482. By inhibiting SIRT5, MC3482 leads to an increase in intracellular ammonia levels, which in turn induces autophagy and mitophagy.[4][7]
Figure 3. General experimental workflow for a SIRT5 inhibition assay.
This workflow outlines the key steps in a typical in vitro assay to determine the inhibitory potency of compounds like this compound and MC3482 against the SIRT5 enzyme.
Concluding Remarks
Both this compound and MC3482 are valuable tools for studying the function of SIRT5. This compound is a potent and selective inhibitor with a well-defined IC50 value, making it suitable for in vitro studies requiring precise quantification of inhibition. MC3482, while its IC50 is not as clearly reported, has been successfully used in both cell-based and in vivo models, demonstrating its utility in exploring the physiological roles of SIRT5, particularly in the context of neuroinflammation and autophagy.
The choice between these two inhibitors will depend on the specific research question and experimental setup. For researchers requiring a highly characterized inhibitor for biochemical assays, this compound may be the preferred choice. For those investigating the cellular and in vivo functions of SIRT5, the established protocols and demonstrated biological effects of MC3482 make it a strong candidate. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MC3482 - Wikipedia [en.wikipedia.org]
comparing the efficacy of SIRT5 inhibitor 4 in vitro and in vivo
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a primary mitochondrial NAD+-dependent deacylase, has emerged as a significant therapeutic target for a range of human diseases, including metabolic disorders and cancer.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of prominent SIRT5 inhibitors, offering a valuable resource for researchers navigating the landscape of sirtuin modulators. The inhibitors compared herein include the small molecule Compound 47 , the 2-hydroxybenzoic acid derivative Compound 11 , the broad-spectrum inhibitor Suramin , and peptide-based inhibitors like Thiosuccinyl Peptides .
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of SIRT5 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and, where available, the inhibition constant (Ki) for our selected compounds.
| Inhibitor | Type | Target Activity | IC50 | Ki | Selectivity |
| Compound 47 | Small Molecule | Desuccinylase | 0.21 µM[3] | N/A | >3800-fold selective for SIRT5 over SIRT1/2/3/6[4] |
| Compound 11 | Small Molecule | Desuccinylase | 26.4 ± 0.8 µM[5] | N/A | Highly selective over SIRT1, SIRT2, and SIRT3[5] |
| Suramin | Small Molecule | Deacetylase | 22 µM[6] | N/A | Non-selective; also inhibits SIRT1 and SIRT2[6] |
| Thiosuccinyl Peptide (H3K9TSu) | Peptide-based | Desuccinylase | 5 µM[1] | N/A | Inactive against other sirtuins (SIRT1-3)[1] |
| Thiourea Derivative (Compound 32) | Peptide-based | Desuccinylase | 0.11 µM[1] | N/A | Selective for SIRT5[1] |
Key Findings from In Vitro Studies:
-
Compound 47 emerges as a highly potent and selective small molecule inhibitor of SIRT5, demonstrating nanomolar efficacy.[3][4]
-
Compound 11 , while less potent than Compound 47, exhibits excellent selectivity for SIRT5 over other sirtuins.[5]
-
Suramin is a moderately potent but non-selective inhibitor, which can be a limitation for targeted therapeutic applications.[6]
-
Peptide-based inhibitors , such as thiosuccinyl peptides and their derivatives, can achieve high potency and selectivity, with some reaching the nanomolar range.[1][7] However, their utility can be limited by low cell permeability.[1]
In Vivo Efficacy: Performance in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. The following table summarizes the available preclinical data for the selected SIRT5 inhibitors.
| Inhibitor | Animal Model | Disease Model | Key Findings |
| Compound 58 (a related analog) | Mouse | Sepsis-induced acute kidney injury | Improved kidney function.[4] |
| NRD167 (a prodrug of a peptide inhibitor) | Xenograft Mouse Model | Acute Myeloid Leukemia (SKM-1 and OCI-AML2 cells) | Blocked cell proliferation and induced apoptosis.[1] |
| Suramin | BALB/c Mice | Visceral Leishmaniasis | Significantly reduced parasitic burden.[8] |
| TW-37 (used as a SIRT5 inhibitor) | Murine Model | Acute Myocardial Infarction | Data on in vivo SIRT5 inhibition effects.[9] |
Insights from In Vivo Research:
-
While direct in vivo data for Compound 47 and Compound 11 is limited in the provided search results, related compounds and prodrug strategies for other SIRT5 inhibitors have shown promise in animal models of kidney disease and cancer.[1][4]
-
The non-selective inhibitor Suramin has demonstrated efficacy in a model of visceral leishmaniasis, highlighting the therapeutic potential of SIRT5 modulation in infectious diseases.[8]
-
The use of SIRT5 inhibitors in models of cardiac injury suggests a role for SIRT5 in cardiovascular diseases.[9]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors operate, the following diagrams illustrate a key SIRT5-regulated metabolic pathway and a typical experimental workflow for evaluating SIRT5 inhibitors.
Figure 1. SIRT5-mediated desuccinylation in metabolic regulation.
Figure 2. A typical workflow for the evaluation of SIRT5 inhibitors.
Detailed Experimental Protocols
1. In Vitro SIRT5 Enzymatic Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published methodologies to determine the IC50 of a test compound against SIRT5.[10][11]
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test inhibitor compound at various concentrations
-
96-well black microtiter plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT5 substrate in each well of the 96-well plate.
-
Add the test inhibitor at a range of concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no SIRT5 enzyme).
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to each well (except the negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution to each well. The developer reacts with the desuccinylated substrate to produce a fluorescent signal.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
2. In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-cancer efficacy of a SIRT5 inhibitor in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Cancer cell line known to be sensitive to SIRT5 inhibition (e.g., specific AML or breast cancer cell lines)
-
SIRT5 inhibitor formulated for in vivo administration (e.g., in a solution suitable for intravenous or intraperitoneal injection)
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the SIRT5 inhibitor to the treatment group and the vehicle to the control group according to a predetermined schedule (e.g., daily or several times per week).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
-
This guide provides a comparative overview to aid researchers in the selection and evaluation of SIRT5 inhibitors for their specific research needs. The presented data and protocols offer a foundation for further investigation into the therapeutic potential of targeting SIRT5.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotection Through Pharmacological Activation of Sirtuin 5 in a Murine Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Independent Verification of SIRT5 Inhibitor 4 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of SIRT5 inhibitor 4 (also known as compound 11) against other known SIRT5 inhibitors. The data presented is compiled from various independent studies to offer a comprehensive overview for researchers in drug discovery and chemical biology.
Quantitative Data Summary
The inhibitory potency of this compound and a selection of alternative inhibitors are summarized in the table below. Potency is primarily reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor Name | Alternative Name(s) | Potency (IC50/Ki) | Assay Type | Notes |
| This compound | Compound 11 | 26.4 µM (IC50) | Trypsin coupled fluorescence assay | Selective for SIRT5 over SIRT1, SIRT2, and SIRT3 (>400 µM)[1] |
| Suramin | 22-46.6 µM (IC50) | Various | Non-selective, also inhibits other sirtuins.[2] | |
| MC3482 | 42% inhibition at 50 µM | Desuccinylase activity assay in cells | Cell-permeable. | |
| Compound 32 | 0.11 µM (IC50) | Not specified | Potent and selective. | |
| Compound 39 | 15.4 nM (IC50) | Not specified | Potent inhibitor. | |
| Compound 47 | 210 nM (IC50) | Not specified | >3800-fold selectivity over SIRT1/2/3/6.[3] | |
| Compound 58 | 310 nM (IC50) | Desuccinylase activity assay | Acylated substrate-competitive inhibitor.[4] | |
| Thiobarbiturate 56 | 2.3 µM (IC50) | Not specified | Also inhibits SIRT1 (5.3 µM) and SIRT2 (9.7 µM).[5] | |
| Purine-dione 57 | 0.39 µM (IC50) | Not specified | Pan-sirtuin inhibitor (SIRT1: 0.12 µM, SIRT2: 1.19 µM, SIRT3: 0.54 µM).[5] | |
| H3K9Tsu | 5 µM (IC50) | Not specified | Thiosuccinyl peptide, selective for SIRT5. | |
| Nicotinamide | ~1.6 mM (IC50) | Deacetylation assay | Pan-sirtuin inhibitor.[6] |
Experimental Protocols
The following is a representative protocol for determining the in vitro potency of SIRT5 inhibitors using a fluorometric assay, a common method in the field. This protocol is based on commercially available kits and published methodologies.
Fluorometric SIRT5 Activity/Inhibition Assay
This assay quantifies SIRT5 activity by measuring the fluorescence generated from the deacylation of a synthetic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+ (SIRT5 co-factor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacylated substrate)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a solution of SIRT5 enzyme in Assay Buffer.
-
Prepare a solution of the fluorogenic substrate and NAD+ in Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or vehicle control - DMSO in Assay Buffer)
-
SIRT5 enzyme solution
-
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ solution to each well.
-
-
Enzymatic Reaction and Development:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate fluorescence development by adding the Developer solution to each well.
-
Incubate at 37°C for 15-30 minutes. The developer will cleave the deacylated substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
SIRT5 Signaling Pathway
Caption: SIRT5's role in mitochondrial metabolism.
Experimental Workflow for SIRT5 Inhibition Assay
Caption: Workflow for a fluorometric SIRT5 inhibition assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5 [mdpi.com]
- 4. epigentek.com [epigentek.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule SIRT5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of key small molecule inhibitors targeting Sirtuin 5 (SIRT5), a crucial mitochondrial deacylase implicated in metabolism, cancer, and other age-related diseases. This document summarizes quantitative data on inhibitor potency and selectivity, details experimental protocols for key assays, and visualizes complex information for enhanced understanding.
SIRT5 is an NAD+-dependent enzyme that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins.[1] This activity modulates critical metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.[2] Consequently, the development of potent and selective SIRT5 inhibitors is a burgeoning area of research with significant therapeutic potential in oncology, metabolic disorders, and neurodegenerative diseases.[1]
Quantitative Comparison of SIRT5 Inhibitors
The following tables summarize the in vitro potency and selectivity of several widely studied small molecule SIRT5 inhibitors. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various published studies. Direct comparison should be approached with caution due to potential variations in assay conditions between different research groups.
| Inhibitor | SIRT5 IC50 (µM) | Predominant Activity | Mechanism of Action |
| Suramin | 22 - 46.6 | Deacetylase & Desuccinylase | Substrate & NAD+ Competitive |
| GW5074 | >40% inhibition at 12.5 µM (Deacetylation) | Desuccinylase > Deacetylase | Not fully characterized |
| Cambinol | Weak inhibition (42% at 300 µM) | Deacetylase | Substrate Competitive |
| Sirtinol | >100 | Deacetylase | Not fully characterized |
| Thiobarbiturate 56 | 2.3 | Desuccinylase | Not fully characterized |
| H3K9Tsu | 5 | Desuccinylase | Mechanism-based |
| 3-thioureidopropanoic acid derivative (Cpd 31) | 3.0 | Deglutarylase mimic | Substrate Competitive |
| Pyrazolone derivative (Cpd 47) | 0.21 | Desuccinylase | Substrate Competitive |
| MC3482 | 42% inhibition at 50 µM | Desuccinylase | Not fully characterized |
Table 1: Potency of Small Molecule Inhibitors against SIRT5.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile |
| Suramin | 0.3 - 5 | 1.15 - 10 | 75 | Non-selective |
| Cambinol | 56 | 59 | No activity | Selective against SIRT3 |
| Sirtinol | 131 | 38 | 150 | Non-selective |
| Thiobarbiturate 56 | 5.3 | 9.7 | 41% inhibition at 50 µM | Moderately selective for SIRT5 over SIRT1/2 |
| H3K9Tsu | >100 | >100 | >100 | Highly selective for SIRT5 |
| 3-thioureidopropanoic acid derivative (Cpd 31) | >600 | >600 | >600 | Highly selective for SIRT5 |
| Pyrazolone derivative (Cpd 47) | >400 | >400 | >400 | Highly selective for SIRT5 |
| MC3482 | No inhibition | Not reported | No inhibition | Selective against SIRT1/3 |
Table 2: Selectivity Profile of SIRT5 Inhibitors against other Sirtuin Isoforms.
Key Signaling Pathway and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate a key SIRT5-regulated metabolic pathway, a typical experimental workflow for assessing inhibitor potency, and a logical diagram for inhibitor selection.
Caption: SIRT5 modulates key metabolic pathways in the mitochondria.
Caption: A typical workflow for a fluorogenic SIRT5 enzymatic assay.
Caption: A decision-making diagram for selecting a suitable SIRT5 inhibitor.
Experimental Protocols
Fluorogenic In Vitro SIRT5 Deacylase Assay
This protocol is a generalized procedure based on commonly used fluorogenic assays for measuring SIRT5 inhibitory activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine adjacent to a fluorophore like 7-amino-4-methylcoumarin, AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer. Add 2 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Prepare a master mix containing the SIRT5 enzyme and NAD+ in the assay buffer. Add 48 µL of this master mix to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic SIRT5 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the target engagement of an inhibitor in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing SIRT5
-
Test inhibitors dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Equipment for SDS-PAGE and Western blotting
-
Anti-SIRT5 antibody
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor at various concentrations or with DMSO as a vehicle control. Incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., from 37°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT5 in each sample by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.
-
Quantify the band intensities and plot the percentage of soluble SIRT5 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Conclusion
The landscape of small molecule SIRT5 inhibitors is rapidly evolving, with several compounds demonstrating high potency and selectivity. This guide provides a comparative overview to aid researchers in selecting the most appropriate tool for their specific studies. The choice of inhibitor should be guided by a careful consideration of its potency, selectivity profile, mechanism of action, and suitability for the intended cellular or in vivo model. The provided experimental protocols offer a starting point for the in-house evaluation and characterization of these and other novel SIRT5 inhibitors.
References
assessing the therapeutic index of SIRT5 inhibitor 4 compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of SIRT5 inhibitor 4 against other standard sirtuin inhibitors. The information is compiled from recent studies to facilitate an objective assessment of its potential in therapeutic applications.
Introduction to SIRT5 and Its Inhibition
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating various metabolic pathways, including the urea cycle, fatty acid oxidation, and oxidative stress responses, by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3] Dysregulation of SIRT5 has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[4][5] Consequently, the development of potent and selective SIRT5 inhibitors is an area of active research.[6][7]
Quantitative Comparison of SIRT5 Inhibitors
The therapeutic index, a ratio that compares the toxic dose of a compound to its therapeutically effective dose, is a critical parameter in drug development. While direct therapeutic index values are not always published, a comparison of in vitro efficacy (such as IC50) and any available cytotoxicity or in vivo toxicity data can provide valuable insights.
| Inhibitor | Type | Target | IC50 (µM) | Selectivity | Cytotoxicity/In Vivo Data |
| This compound (Compound 11) | Small Molecule | SIRT5 | 26.4[8][9] | >400 µM for other SIRT subtypes[8][9] | Stabilizes SIRT5 protein in a dose-dependent manner.[8] |
| DK1-04e | Prodrug Small Molecule | SIRT5 | Not specified, but showed strongest cell growth inhibition among tested prodrugs.[10] | Selective for SIRT5.[10] | Significantly reduced tumor growth in mouse models at 50 mg/kg with no reported toxicity.[10] |
| Suramin | Small Molecule | SIRT1, SIRT2, SIRT5 | 22 (SIRT5 deacetylase activity); 46.6 (SIRT5 desuccinylase activity)[11][12] | Also inhibits SIRT1 (IC50 = 0.297 µM) and SIRT2 (IC50 = 1.15 µM).[12] | Reduces cell proliferation in A549 cells.[11] |
| MC3482 | Small Molecule | SIRT5 | Low potency (< 50% inhibition at 100 µM).[10] | Selective over SIRT1/3.[7] | Affects glutamine metabolism.[7][10] |
| Compound 47 | Small Molecule | SIRT5 | 0.21[6] | >3800-fold selective over SIRT1/2/3/6.[13] | Acts as a substrate-competitive inhibitor.[6] |
| Balsalazide | Small Molecule | SIRT5 | 3.9[6] | Not specified. | Inhibits desuccinylating activity.[6] |
| GW5074 | Small Molecule | SIRT2, SIRT5 | >40% inhibition at 12.5 µM (SIRT5).[7] | Also a kinase inhibitor.[7] | Inhibits desuccinylase but not deacetylase activity of SIRT5.[14] |
| Peptide-based inhibitors (e.g., 8d) | Mechanism-based | SIRT5 | IC50 = 0.11 µM; Ki = 6 nM[3] | Selective over other sirtuins.[3] | Forms a covalent adduct with NAD+.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SIRT5 inhibitors.
1. In Vitro Efficacy and Selectivity Assays:
-
Enzymatic Inhibition Assay (IC50 Determination): The inhibitory activity of compounds against SIRT5 and other sirtuin isoforms is typically measured using a fluorogenic assay. The assay buffer contains the sirtuin enzyme, NAD+, and a fluorogenic-acetylated peptide substrate. The reaction is initiated by the addition of the substrate, and the fluorescence is monitored over time. The IC50 value is calculated from the dose-response curve of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in cells, CETSA can be performed. Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western blot to detect the amount of soluble SIRT5 protein. A potent inhibitor will stabilize the protein, leading to a higher melting temperature.[8]
2. Cellular Activity Assays:
-
2D Proliferation Assay: Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of the inhibitor. Cell viability is assessed after a specific incubation period (e.g., 72 hours) using reagents like CellTiter-Glo.[10]
-
Soft Agar Assay: To assess anchorage-independent growth, cells are suspended in a soft agar matrix containing the inhibitor and layered on top of a solidified agar base. Colonies are allowed to form over several weeks and are then stained and counted.[10]
-
Immunoblotting for Succinylation: Cells are treated with the inhibitor, and whole-cell lysates are collected. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for succinyl-lysine to determine the global succinylation levels.[10]
3. In Vivo Efficacy and Toxicity Studies:
-
Xenograft and Transgenic Mouse Models: To evaluate the anti-tumor efficacy in vivo, human cancer cells can be implanted into immunodeficient mice (xenograft model), or genetically engineered mouse models that spontaneously develop tumors (e.g., MMTV-PyMT) can be used. Mice are treated with the inhibitor (e.g., intraperitoneal injection of 50 mg/kg daily) or vehicle control. Tumor growth is monitored over time.[10]
-
Toxicity Assessment: During in vivo studies, the general health of the animals is monitored, including body weight measurements. At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.[10]
Visualizing Key Processes
SIRT5 Signaling Pathway
Caption: SIRT5 regulates metabolic pathways by de-succinylating target proteins.
Experimental Workflow for Therapeutic Index Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 14. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SIRT5 Inhibitor 4: A Comprehensive Guide for Laboratory Personnel
Researchers and scientists handling SIRT5 inhibitor 4 must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on available safety data. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles with side-shields
-
Protective gloves (impervious)
-
A lab coat or impervious clothing
-
Use of a suitable respirator may be necessary depending on the form of the compound (e.g., powder) and ventilation conditions.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, whether in pure form or in solution, must be managed as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed waste container.
-
This includes unused or expired product, contaminated disposable labware (e.g., pipette tips, tubes), and any materials used for spill cleanup.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Chemical Waste" with the full chemical name ("this compound," CAS No. 2166487-21-2).
-
-
Avoid Environmental Release:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing full PPE, carefully collect the spillage.[1]
-
For solid spills, gently sweep or scoop the material to avoid dust formation and place it in the designated hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in the sealed waste container.
-
Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Final Disposal:
-
The final disposal of the hazardous waste must be conducted through an approved and licensed waste disposal company.[1]
-
All disposal activities must be in strict accordance with all applicable country, federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Quantitative Data Summary
For researchers' reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 2166487-21-2 | [1] |
| Molecular Weight | 674.81 g/mol | [1][2][3] |
| IC50 (SIRT5) | 26.4 µM | [4] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Solubility in DMSO | 50 mg/mL (74.09 mM) | [5] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Workflow & Disposal Pathway
The following diagrams illustrate a typical experimental workflow involving this compound and the required disposal pathway.
Caption: Experimental and Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SIRT5 Inhibitor 4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of SIRT5 Inhibitor 4 (also identified as compound 11; CAS No. 2166487-21-2). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent and selective small molecule inhibitor of the SIRT5 deacylase enzyme.[1] While a valuable tool in research, particularly in studies of metabolism and oncology, it is imperative to handle this compound with the appropriate precautions due to its potential hazards. The Safety Data Sheet (SDS) for the related compound with CAS number 2166487-21-2 classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
I. Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The inhibitor is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption.[2][3] Nitrile gloves offer moderate resistance to DMSO, but breakthrough can occur.[4][5] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. Change gloves immediately upon contact with the inhibitor solution. |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. | Protects against splashes of the chemical solution which could cause eye irritation. |
| Body Protection | Impervious, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of generating aerosols or dusts. | Prevents inhalation of the compound, particularly when handling the powdered form. |
Engineering Controls: All handling of this compound, especially the preparation of stock solutions and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the work area.
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the powdered compound at -20°C in a tightly sealed container. Stock solutions in DMSO should be stored at -80°C.
-
Stock Solution Preparation:
-
Perform all work in a chemical fume hood.
-
Wear all required PPE.
-
This compound is soluble in DMSO at concentrations up to 125 mg/mL (185.24 mM).[6]
-
To prepare a stock solution, carefully weigh the desired amount of the powdered inhibitor.
-
Slowly add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
To aid dissolution, the solution can be gently heated to 37°C and sonicated.[6]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Experimental Use: When adding the inhibitor to cell culture media or assay buffers, do so carefully to avoid splashes.
-
Decontamination:
-
Wipe down all work surfaces and equipment with a suitable laboratory disinfectant after use.
-
For minor spills on surfaces, absorb the liquid with an inert material, then decontaminate the area with soap and water.
-
-
Waste Collection:
-
All disposable materials that have come into contact with the inhibitor (e.g., gloves, pipette tips, tubes) should be collected in a designated hazardous waste container.
-
Aqueous waste containing the inhibitor should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.
-
Unused stock solutions in DMSO should be collected in a designated solvent waste container.
-
III. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Immediate Actions:
-
Alert others in the immediate vicinity.
-
If the spill is large or involves a significant release of powder, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
-
-
For Minor Spills:
-
If you are trained and it is safe to do so, proceed with cleanup.
-
Ensure you are wearing the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Liquid Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Powder Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
-
Cleanup and Decontamination:
-
Carefully collect the absorbed material or damp paper towel and place it in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Wipe the area with a suitable laboratory disinfectant.
-
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and complete any required institutional incident report forms.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Stream | Disposal Method |
| Solid Waste | (e.g., contaminated gloves, pipette tips, paper towels) Place in a clearly labeled hazardous waste bag or container. |
| Aqueous Waste | (e.g., cell culture media containing the inhibitor) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to the sanitary sewer. |
| Solvent Waste | (e.g., unused stock solutions in DMSO) Collect in a designated solvent waste container.[7] |
All hazardous waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
